molecular formula C8H18O B1615728 3,4-Dimethyl-2-hexanol CAS No. 19550-05-1

3,4-Dimethyl-2-hexanol

Cat. No.: B1615728
CAS No.: 19550-05-1
M. Wt: 130.23 g/mol
InChI Key: LBJWJHMCZHKLQU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dimethyl-2-hexanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95421. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dimethyl-2-hexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-2-hexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylhexan-2-ol
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InChI

InChI=1S/C8H18O/c1-5-6(2)7(3)8(4)9/h6-9H,5H2,1-4H3
Source PubChem
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InChI Key

LBJWJHMCZHKLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20871299
Record name 2-hexanol, 3,4-dimethyl-
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Molecular Weight

130.23 g/mol
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CAS No.

19550-05-1
Record name 3,4-Dimethyl-2-hexanol
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Record name 3,4-Dimethyl-2-hexanol
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Foundational & Exploratory

Foreword: A Logic-Driven Approach to Molecular Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 3,4-Dimethyl-2-hexanol

Chapter 1: The Initial Hypothesis - Mass Spectrometry

Our investigation begins with Mass Spectrometry (MS), a destructive technique that provides two critical pieces of preliminary information: the molecular weight of the analyte and a fragmentation pattern that serves as a molecular fingerprint. For an alcohol, the fragmentation is highly predictable and informative.

Theoretical Basis: The Energetics of Fragmentation

Under Electron Ionization (EI), an energetic electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺). For alcohols, this molecular ion is often unstable and undergoes characteristic fragmentation pathways to yield more stable charged fragments. The two primary pathways are alpha-cleavage and dehydration.[4][5][6]

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This is a favored pathway because it results in a resonance-stabilized oxonium ion.[5]

  • Dehydration: This pathway involves the elimination of a water molecule (18 Da), which is particularly common for alcohols and results in a fragment ion at [M-18]⁺.[4][7]

Due to the facility of these fragmentation processes, the molecular ion peak for many alcohols is often weak or entirely absent in the EI-MS spectrum.[4][7][8]

Predicted Fragmentation of 3,4-Dimethyl-2-hexanol

Based on these principles, we can predict the key fragments for 3,4-Dimethyl-2-hexanol:

  • Molecular Ion (M⁺): The intact radical cation at a mass-to-charge ratio (m/z) of 130.

  • Dehydration ([M-H₂O]⁺): Loss of a water molecule will produce a peak at m/z 112.

  • α-Cleavage: As a secondary alcohol, 3,4-Dimethyl-2-hexanol can cleave on either side of the C2 carbon.

    • Cleavage of the C1-C2 bond: Loss of a methyl radical (•CH₃, 15 Da) yields a fragment at m/z 115.

    • Cleavage of the C2-C3 bond: Loss of a sec-butyl radical (•C₄H₉, 57 Da) yields a prominent fragment at m/z 73. The formation of this smaller, stable oxonium ion often results in a significant peak.

Data Presentation: Predicted Mass Spectrum
m/z Value Proposed Fragment Fragmentation Pathway Notes
130[C₈H₁₈O]⁺Molecular Ion (M⁺)May be weak or absent[4][8]
115[C₇H₁₅O]⁺α-Cleavage (Loss of •CH₃)
112[C₈H₁₆]⁺Dehydration (Loss of H₂O)[M-18]⁺ peak, common for alcohols[7]
73[C₄H₉O]⁺α-Cleavage (Loss of •C₄H₉)Expected to be a major fragment
45[C₂H₅O]⁺Secondary fragmentationA common fragment for secondary alcohols[9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the retention time of the analyte. Analyze the corresponding mass spectrum, comparing the observed peaks to the predicted fragmentation pattern. The NIST Mass Spectral Library can be used for confirmation.[10]

Visualization: Fragmentation Workflow

G cluster_ms Mass Spectrometry Analysis M 3,4-Dimethyl-2-hexanol (M) MI Molecular Ion [C₈H₁₈O]⁺˙ m/z = 130 M->MI EI (70 eV) Dehydrated Dehydrated Ion [C₈H₁₆]⁺˙ m/z = 112 MI->Dehydrated - H₂O Alpha1 Oxonium Ion [C₇H₁₅O]⁺ m/z = 115 MI->Alpha1 α-Cleavage (- •CH₃) Alpha2 Oxonium Ion [C₄H₉O]⁺ m/z = 73 MI->Alpha2 α-Cleavage (- •C₄H₉)

Caption: Predicted EI-MS fragmentation pathways for 3,4-Dimethyl-2-hexanol.

Chapter 2: Functional Group Confirmation - Infrared Spectroscopy

With a tentative molecular weight and fragmentation map from MS, we turn to Infrared (IR) Spectroscopy. This non-destructive technique confirms the presence of key functional groups by detecting their characteristic vibrational frequencies. For our target molecule, the primary goal is to unequivocally identify the hydroxyl (-OH) group.

Theoretical Basis: Molecular Vibrations

IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The strong dipole of the O-H bond and the C-O bond in an alcohol makes them powerful IR absorbers.

  • O-H Stretch: In a liquid or solid sample, alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to absorb over a wide range of frequencies. The result is a characteristically intense and broad absorption band between 3200 and 3600 cm⁻¹.[9][11][12][13] This broadness is the most telling feature of a hydrogen-bonded -OH group.

  • C-O Stretch: The C-O single bond stretch provides a strong absorption in the fingerprint region of the spectrum, typically between 1050 and 1260 cm⁻¹.[13] The exact position can offer clues about the alcohol's structure (primary, secondary, or tertiary).

Predicted IR Spectrum of 3,4-Dimethyl-2-hexanol

The spectrum is expected to be dominated by the alcohol functional group and the aliphatic hydrocarbon backbone.

Data Presentation: Predicted IR Absorptions
Frequency Range (cm⁻¹) Vibration Expected Appearance Significance
3500 - 3200O-H Stretch (H-bonded)Strong, very broadConfirms presence of alcohol functional group[13]
2960 - 2850C-H Stretch (sp³)Strong, sharpIndicates aliphatic (alkane) structure
~1465C-H Bend (CH₂)MediumPart of the hydrocarbon backbone
~1375C-H Bend (CH₃)MediumPart of the hydrocarbon backbone
1260 - 1050C-O StretchStrongConfirms C-O bond; position suggests secondary alcohol
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-safe wipe lightly dampened with isopropanol. Record a background spectrum.

  • Sample Application: Place one to two drops of the neat liquid analyte (3,4-Dimethyl-2-hexanol) directly onto the ATR crystal, ensuring the entire crystal surface is covered.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the O-H, C-H, and C-O stretching vibrations.

Visualization: IR Interpretation Logic

G Start Acquire IR Spectrum BroadBand Broad band at 3200-3500 cm⁻¹? Start->BroadBand YesOH Alcohol (-OH) group is present BroadBand->YesOH Yes NoOH No -OH group BroadBand->NoOH No StrongBand Strong band at 1050-1260 cm⁻¹? YesCO C-O bond is present StrongBand->YesCO Yes CHBand Bands at ~2900 cm⁻¹? YesCH Aliphatic C-H bonds are present CHBand->YesCH Yes YesOH->StrongBand YesCO->CHBand Conclusion Structure is consistent with an aliphatic alcohol YesCH->Conclusion

Caption: Logical workflow for confirming an alcohol functional group via IR.

Chapter 3: Definitive Framework Mapping - NMR Spectroscopy

While MS provides the mass and IR confirms the functional group, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of the carbon-hydrogen framework.[14] It is the most powerful tool for unambiguous structure elucidation. We will use a suite of experiments: ¹³C, DEPT, and ¹H NMR.

Theoretical Basis: Nuclei in a Magnetic Field

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, primarily ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The energy required to transition between these states is measured, and this "chemical shift" is highly sensitive to the local electronic environment of the nucleus.

  • ¹³C NMR: Provides a spectrum where each unique carbon atom in the molecule typically gives a distinct signal. The chemical shift of a carbon is influenced by electronegativity; carbons bonded to an oxygen atom are "deshielded" and appear further downfield (at a higher ppm value).[9][15]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-90 and DEPT-135) that are run in conjunction with the ¹³C NMR to determine the number of hydrogens attached to each carbon. DEPT-90 shows signals only for CH groups, while DEPT-135 shows CH and CH₃ groups as positive peaks and CH₂ groups as negative peaks.[15][16]

  • ¹H NMR: Provides information on the number of different types of protons, the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting). Protons on a carbon adjacent to an oxygen are deshielded and appear downfield, typically in the 3.4-4.5 ppm range.[11][17] The O-H proton itself gives a signal that is often a broad singlet and can be identified by adding a drop of D₂O to the sample, which causes the peak to disappear through proton-deuterium exchange.[12][17]

Predicted NMR Spectra of 3,4-Dimethyl-2-hexanol

Due to the two chiral centers at C3 and C4, 3,4-Dimethyl-2-hexanol exists as a mixture of diastereomers. This will likely lead to some peak complexity, but the primary signals can be predicted. The molecule has 8 carbons, all of which are in unique chemical environments, so we expect 8 distinct signals in the ¹³C NMR spectrum.

Data Presentation: Predicted ¹³C and ¹H NMR Data

Table: Predicted ¹³C NMR Data

Carbon Atom Predicted Shift (ppm) DEPT-135 Signal DEPT-90 Signal Reasoning
C265 - 75PositivePositiveDeshielded by adjacent -OH group[9]
C440 - 50PositivePositiveBranched aliphatic CH
C335 - 45PositivePositiveBranched aliphatic CH
C520 - 30NegativeNoneAliphatic CH₂
C118 - 25PositiveNoneAliphatic CH₃
C3-CH₃15 - 20PositiveNoneAliphatic CH₃
C4-CH₃10 - 18PositiveNoneAliphatic CH₃
C610 - 15PositiveNoneAliphatic CH₃

Table: Predicted ¹H NMR Data

Proton(s) Predicted Shift (ppm) Integration Predicted Splitting Reasoning
H on -OH1.0 - 5.01HBroad singletExchangeable, H-bonding[9]
H on C23.5 - 4.01HMultipletDeshielded by -OH group[17]
H on C31.5 - 2.01HMultipletAliphatic CH
H on C41.3 - 1.81HMultipletAliphatic CH
H₂ on C51.1 - 1.62HMultipletAliphatic CH₂
H₃ on C11.0 - 1.23HDoubletCoupled to H on C2
H₃ on C3-CH₃0.8 - 1.03HDoubletCoupled to H on C3
H₃ on C4-CH₃0.8 - 1.03HDoubletCoupled to H on C4
H₃ on C60.8 - 1.03HTripletCoupled to H₂ on C5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum on a 400 MHz (or higher) spectrometer.

    • Ensure proper shimming to obtain sharp peaks.

    • Integrate all signals and set the integration of a well-resolved peak (e.g., a methyl triplet) to 3 protons to calibrate the rest.

  • ¹³C and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra.

  • D₂O Shake (Optional but Recommended):

    • After acquiring the initial spectra, remove the NMR tube, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H spectrum. The peak corresponding to the -OH proton will disappear or significantly diminish.[17]

  • Data Analysis: Correlate the ¹H and ¹³C data using the DEPT results to build the carbon framework piece by piece. Use splitting patterns in the ¹H spectrum to establish neighbor relationships.

Visualization: Comprehensive NMR Workflow

G cluster_nmr NMR Experiment Suite Sample NMR Sample in CDCl₃/TMS H1 ¹H NMR Sample->H1 C13 ¹³C NMR Sample->C13 DEPT DEPT-135 & DEPT-90 Sample->DEPT H1_Data Chemical Shifts Integration Splitting Patterns H1->H1_Data C13_Data Number of Unique Carbons Chemical Shifts C13->C13_Data DEPT_Data Identify CH, CH₂, CH₃ DEPT->DEPT_Data Analysis Correlate Datasets H1_Data->Analysis C13_Data->Analysis DEPT_Data->Analysis Structure Propose C-H Framework Analysis->Structure

Caption: Workflow for structural determination using a suite of NMR experiments.

Chapter 4: The Final Verdict - An Integrated Approach

  • MS establishes the molecular formula. The molecular ion at m/z 130 confirms a formula of C₈H₁₈O. The fragmentation pattern (m/z 112, 115, 73) is entirely consistent with a C8 secondary alcohol.

  • IR confirms the functional group. The intense, broad absorption at ~3350 cm⁻¹ and the strong C-O stretch at ~1100 cm⁻¹ provide definitive proof of the alcohol functional group.

  • NMR elucidates the precise connectivity. ¹³C and DEPT spectra confirm the presence of eight unique carbons, comprising four methyl (CH₃), one methylene (CH₂), and three methine (CH) groups, one of which is oxygenated (C2 at ~70 ppm). The ¹H NMR spectrum provides the final details, with the splitting patterns confirming the neighbor relationships between all protons, and the downfield signal at ~3.8 ppm confirming the proton on the oxygen-bearing carbon.

This multi-faceted approach transforms a molecular puzzle into a solved structure, providing the high level of confidence required for subsequent stages of research and development.

Overall Elucidation Workflow

G Unknown Unknown Sample (3,4-Dimethyl-2-hexanol) MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy Unknown->NMR MS_Result Result: MW = 130 (C₈H₁₈O) Fragments suggest secondary alcohol MS->MS_Result IR_Result Result: Broad O-H stretch Strong C-O stretch Confirms alcohol IR->IR_Result NMR_Result Result: 8 unique carbons Confirms C-H framework and connectivity NMR->NMR_Result Conclusion Integrated Analysis MS_Result->Conclusion IR_Result->Conclusion NMR_Result->Conclusion Final Structure Confirmed: 3,4-Dimethyl-2-hexanol Conclusion->Final

Caption: Integrated workflow for the complete structure elucidation process.

References

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available at: [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols. Available at: [Link]

  • Wade, L. G. 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alcohols. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of ethanol. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140547, 3,4-Dimethyl-2-hexanol. PubChem. Available at: [Link]

  • PubChemLite. 3,4-dimethyl-2-hexanol (C8H18O). Available at: [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

  • National Institute of Standards and Technology. 2-Hexanol, 3,4-dimethyl- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. 2-Hexanol, 3,4-dimethyl- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • American Chemical Society Publications. (2013, September 20). Identification of an Alcohol with 13C NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • LookChem. 3,4-DIMETHYL-2-HEXANOL 19550-05-1 wiki. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Available at: [Link]

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Sources

Toxicological and Pharmacokinetic Profiling of 3,4-Dimethyl-2-hexanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethyl-2-hexanol (CAS: 19550-05-1) is a sterically hindered, branched aliphatic secondary alcohol widely utilized in organic synthesis, proteomics research, and as a critical precursor to neuroactive ketones[1][2]. Due to its lipophilic nature and specific structural branching, its toxicological and pharmacokinetic profiles present unique challenges for researchers and drug development professionals. This whitepaper synthesizes current hazard assessments, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and metabolic pathways to provide a definitive, authoritative guide on its safe handling and experimental application.

Physicochemical & Structural Profiling

Understanding the physical properties of 3,4-Dimethyl-2-hexanol is the first step in predicting its behavior in both biological systems and laboratory environments. Its high boiling point and low density are characteristic of branched aliphatic alcohols, dictating its volatility and solvent properties[3][4].

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name 3,4-dimethylhexan-2-ol
CAS Number 19550-05-1 (Mixture); 31350-88-6 (erythro + threo)
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Density ~0.84 g/cm³
Boiling Point 170.96 °C

Toxicological Profile & Hazard Assessment

Based on standardized Safety Data Sheets (SDS) and toxicological evaluations[5][6][7], 3,4-Dimethyl-2-hexanol is classified primarily as an acute irritant with systemic absorption risks.

Table 2: GHS Hazard Classification Summary

Hazard CodeDescriptionPrimary Exposure Route
H302 Harmful if swallowedOral Ingestion
H312 Harmful in contact with skinDermal Absorption
H315 Causes skin irritationDermal Contact
H319 Causes serious eye irritationOcular Contact
H332 Harmful if inhaledInhalation of Vapors
H335 May cause respiratory irritationInhalation of Vapors
Mechanistic Insights into Toxicity

The toxicity of 3,4-Dimethyl-2-hexanol is fundamentally driven by its solvent-like properties. The lipophilic branched alkyl chain facilitates rapid penetration of the stratum corneum's lipid bilayer. Once absorbed, the hydroxyl group denatures localized epidermal proteins and extracts structural lipids, triggering a localized inflammatory cascade (erythema and edema)[6]. Inhalation of its vapors in poorly ventilated environments leads to direct interaction with the mucosal lining of the respiratory tract, causing acute irritation (H335)[7].

Metabolism & Pharmacokinetics (ADME-Tox)

Recent in silico ADME-Tox profiling—such as studies identifying 3,4-Dimethyl-2-hexanol among the bioactive constituents of Moringa oleifera evaluated against SARS-CoV-2 targets—highlights its pharmacokinetic viability but necessitates a deep understanding of its metabolic fate[8][9][10].

Metabolic Pathways and Neurotoxic Implications
  • Primary Metabolism (Oxidation): As a secondary alcohol, 3,4-dimethyl-2-hexanol is primarily metabolized in the hepatic cytosol by Alcohol Dehydrogenase (ADH) and NADH/NADPH-dependent carbonyl reductases[11][12]. This oxidation yields the corresponding ketone, 3,4-dimethyl-2-hexanone .

  • Phase II Metabolism (Conjugation): To facilitate clearance, the parent alcohol or its reduced ketone metabolite undergoes Phase II metabolism via UDP-glucuronosyltransferases (UGTs). This forms a highly water-soluble glucuronide conjugate that is readily excreted in the urine[11][13].

  • Toxicological Implications of the Ketone Metabolite: The oxidized metabolite, 3,4-dimethyl-2-hexanone, is an aliphatic ketone of significant neurological interest. It acts as an analogue to the known neurotoxin 2,5-hexanedione. While 2,5-hexanedione causes neurotoxicity via Paal-Knorr pyrrole formation and protein crosslinking, 3,4-dimethyl-2-hexanone has been shown to selectively impair the slow axonal transport of neurofilament proteins[14]. Therefore, minimizing systemic exposure to the parent alcohol is critical to prevent the endogenous formation of this neuroactive ketone.

MetabolicPathway A 3,4-Dimethyl-2-hexanol (Parent Alcohol) B Alcohol Dehydrogenase (ADH) Liver Metabolism A->B Oxidation D Phase II Conjugation (UDP-Glucuronosyltransferases) A->D Direct Conjugation C 3,4-Dimethyl-2-hexanone (Ketone Metabolite) B->C NAD+ -> NADH C->D Reduction/Conjugation G Axonal Transport Impairment (Neurotoxicity Risk) C->G Protein Interaction E Glucuronide Conjugate (Water Soluble) D->E F Renal Excretion (Urine) E->F Elimination

Metabolic biotransformation of 3,4-Dimethyl-2-hexanol highlighting oxidation and conjugation.

Standardized Experimental Workflows & Safety Protocols

For researchers utilizing 3,4-dimethyl-2-hexanol in organic synthesis (e.g., targeted oxidation to 3,4-dimethyl-2-hexanone), strict adherence to self-validating safety protocols is required to mitigate exposure risks[2][14].

Protocol 1: Self-Validating Handling and Dispensing

Causality: The high lipophilicity and vapor pressure of the compound require strict environmental controls to prevent H332/H335 inhalation hazards and H312 dermal absorption.

  • PPE Verification: Don chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat. Validation: Inspect gloves for micro-tears before use.

  • Engineering Controls: All dispensing must occur within a certified chemical fume hood. Validation: Before opening the reagent bottle, perform a draft check using a flow meter or a tissue strip to visually confirm negative pressure.

  • Dispensing: Use a calibrated positive-displacement pipette. Avoid pouring directly from the bottle to minimize aerosolization.

Protocol 2: Controlled Oxidation to 3,4-Dimethyl-2-hexanone

Causality: Because 3,4-dimethyl-2-hexanol is sterically hindered, harsh oxidants can cause unwanted racemization at the C3 position or over-oxidation. Mild agents like Pyridinium Chlorochromate (PCC) or Swern reagents are explicitly chosen to preserve stereochemical integrity[14].

  • Dissolution: Dissolve stereoisomerically pure 3,4-dimethyl-2-hexanol in an anhydrous, inert solvent (e.g., dichloromethane) under an argon or nitrogen atmosphere.

  • Temperature Control: Submerge the reaction vessel in an ice bath (0 °C) to control the exothermic nature of the oxidation.

  • Reagent Addition: Slowly add the mild oxidizing agent (PCC or Swern reagents) dropwise.

  • Self-Validating Monitoring: Track reaction progression via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Validation: The reaction is only deemed complete—and safe to quench—when the parent alcohol peak/spot is entirely absent, preventing the accidental handling of unreacted hazardous alcohol.

  • Quenching & Disposal: Quench the reaction safely. Dispose of all organic and heavy-metal (chromium) waste in designated, clearly labeled hazardous waste receptacles[7].

ExperimentalWorkflow Start Initiate Experiment PPE Verify PPE (Gloves, Goggles, Coat) Start->PPE Hood Fume Hood Operation (Draft Check) PPE->Hood Dispense Dispense 3,4-Dimethyl-2-hexanol Hood->Dispense Oxidation Controlled Oxidation (0°C, PCC/Swern) Dispense->Oxidation Monitor Monitor via TLC/GC Oxidation->Monitor Waste Hazardous Waste Disposal Monitor->Waste

Standardized laboratory workflow for the safe handling and oxidation of 3,4-Dimethyl-2-hexanol.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 3,4-Dimethyl-2-hexanol, erythro + threo". 5

  • Pfaltz & Bauer. "SAFETY DATA SHEET - 3,4-Dimethyl-2-hexanol 93%". 6

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 3,4-Dimethyl-2-hexanol". 7

  • Souza, H. C. A., et al. "Molecular Docking and ADME-TOX Profiling of Moringa oleifera Constituents against SARS-CoV-2". Advances in Respiratory Medicine, 2023. 9

  • BenchChem. "3,4-Dimethyl-2-hexanone | Research Chemical". 14

  • European Chemicals Agency (ECHA). "Endpoint summary - Registration Dossier: Secondary Alcohols".11

Sources

A Comprehensive Technical Guide to 3,4-Dimethyl-2-hexanol (CAS 19550-05-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethyl-2-hexanol (CAS: 19550-05-1) is a highly branched aliphatic secondary alcohol that serves as a critical building block in organic synthesis, organometallic chemistry, and flavor profiling. Due to its contiguous stereocenters, it presents unique steric properties that are highly valued in the development of specialized ligands and pharmaceutical intermediates. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic transformations, and cross-disciplinary applications.

Physicochemical Profiling & Structural Analysis

The structural complexity of 3,4-dimethyl-2-hexanol arises from its three contiguous chiral centers at the C2, C3, and C4 positions. Commercially, it is predominantly synthesized and utilized as a1[1]. This steric bulk is a defining feature that dictates its reactivity, particularly in oxidation reactions and metal-ligand coordination.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for laboratory handling and analytical validation:

PropertyValueReference
CAS Number 19550-05-1[2]
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [2]
Density ~0.8400 g/cm³[3]
Boiling Point ~170.96 °C (estimated)[3]
Melting Point ~ -61.15 °C (estimated)[3]
Refractive Index 1.4320 - 1.4360 (@ 20°C)[1]
Isomeric Composition Erythro + Threo mixture (≥97.5%)[1]

Synthetic Pathways & Mechanistic Insights

A primary synthetic utility of 3,4-dimethyl-2-hexanol is its role as a precursor to 3,4-dimethyl-2-hexanone. The oxidation of this secondary alcohol requires careful reagent selection to prevent carbon-carbon bond cleavage or over-oxidation. While traditional Jones reagents are effective, they rely on harsh, acidic hexavalent chromium which can induce side reactions. Milder reagents like 4 are preferred for high-yield, selective transformations[4].

Oxidation A 3,4-Dimethyl-2-hexanol (Secondary Alcohol) C Chromate Ester Intermediate A->C Nucleophilic Attack on Cr B PCC / DCM (Oxidant System) B->C Provides Cr(VI) D 3,4-Dimethyl-2-hexanone (Ketone Product) C->D alpha-H Abstraction & Cr(IV) Elimination

Fig 1. Mechanistic workflow of 3,4-dimethyl-2-hexanol oxidation to its ketone derivative.

Protocol: Selective Oxidation to 3,4-Dimethyl-2-hexanone using PCC
  • Objective: Convert the secondary alcohol to its corresponding ketone selectively.

  • Self-Validating Principle: Reaction progress is intrinsically tied to the stoichiometric precipitation of chromium salts and distinct Rf shifts on Thin Layer Chromatography (TLC).

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), suspend PCC (1.5 eq) and an equal weight of Celite® in anhydrous dichloromethane (DCM).

    • Causality: Celite® acts as a solid support that traps the reduced, highly viscous chromium byproducts. This prevents the formation of a sticky black tar that would otherwise trap the product and stall magnetic stirring[4].

  • Substrate Addition: Dissolve 3,4-dimethyl-2-hexanol (1.0 eq) in a minimal volume of DCM and add dropwise to the stirring PCC suspension at 0°C, then allow warming to room temperature.

    • Causality: Dropwise addition controls the exothermic nature of the chromate ester formation, preventing localized overheating and preserving the stereochemical integrity of the alkyl chain.

  • Reaction Monitoring: Monitor the reaction via TLC. The disappearance of the alcohol spot (lower Rf) and the emergence of the ketone spot (higher Rf) validates conversion.

  • Workup & Extraction: Upon completion, dilute the mixture with anhydrous diethyl ether and stir for 15 minutes. Filter the suspension through a pad of silica gel, washing thoroughly with ether.

    • Causality: Diethyl ether forces the precipitation of chromium salts. The silica gel pad ensures the complete removal of residual chromium species, yielding a visually clear filtrate[4].

  • Purification: Concentrate the filtrate under reduced pressure and purify via vacuum distillation.

Industrial & Biotechnological Applications

Beyond its role as a synthetic intermediate, 3,4-dimethyl-2-hexanol is utilized across diverse industrial sectors, ranging from polymer chemistry to biotechnology.

Applications Core 3,4-Dimethyl-2-hexanol CAS: 19550-05-1 App1 Flavor & Fragrance (Fermentation Product) Core->App1 Volatile Profile Extraction App2 Pharmaceutical Intermediates (Ketone Building Blocks) Core->App2 Controlled Oxidation App3 Organometallic Ligands (Ziegler-Natta Catalysts) Core->App3 Alkoxy-magnesium Halides

Fig 2. Applications of 3,4-dimethyl-2-hexanol in biochemical and industrial sectors.

Organometallic Chemistry: Ziegler-Natta Catalysts

3,4-Dimethyl-2-hexanol is reacted with alkylmagnesium halides to form 5[5]. These complexes serve as critical support materials for Ziegler-Natta (Z/N) olefin polymerization catalysts.

  • Causality: The highly branched nature of the alcohol provides intense steric hindrance. When coordinated, this steric bulk modulates the active titanium sites on the catalyst, significantly enhancing the stereospecificity of the resulting polyolefins[5].

Protocol: Biotechnological Production via Solid-State Fermentation (SSF)

Recent advances have identified 3,4-dimethyl-2-hexanol as a naturally occurring volatile flavor compound produced during the6[6].

  • Objective: Generate natural 3,4-dimethyl-2-hexanol as a flavor compound.

  • Step-by-Step Methodology:

    • Substrate Preparation: Sterilize soybean meal (agro-industrial waste) to serve as the basal medium. Adjust moisture content to 60% using sterile distilled water.

      • Causality: Soybean meal provides a rich source of amino acids and lipids, which act as precursors for volatile aliphatic alcohols. Optimal moisture is critical for B. subtilis mycelial penetration and enzyme secretion[6].

    • Inoculation & Fermentation: Inoculate the substrate with a standardized suspension of B. subtilis. Incubate at 37°C for 48-72 hours under static conditions (Solid-State Fermentation).

      • Causality: SSF mimics the natural habitat of the bacteria, upregulating the metabolic pathways responsible for the biosynthesis of branched-chain alcohols compared to submerged fermentation[6].

    • Extraction & Validation: Lyophilize the fermented biomass, then extract using a non-polar solvent (e.g., hexane). Validate the presence and concentration of 3,4-dimethyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS).

Safety, Toxicity, and Handling Protocols

As an aliphatic alcohol, 3,4-dimethyl-2-hexanol requires strict adherence to laboratory safety protocols. According to standard 7, the compound is classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2) [7].

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a standard laboratory coat are mandatory[7].

  • Engineering Controls: All handling, especially transfers and reactions involving volatile solvents, must be conducted within a certified chemical fume hood[8].

  • Storage: Store in a cool, dry, and well-ventilated location. Keep containers tightly closed and away from strong oxidizing agents to prevent uncontrolled exothermic reactions[7],[8].

References

  • PubChem - 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 URL:[Link]

  • NIST WebBook - 2-Hexanol, 3,4-dimethyl- URL:[Link]

  • ChemBK - 3,4-DIMETHYL-2-HEXANOL (MIXTURE OF ISOMERS) URL:[Link]

  • PMC (National Institutes of Health) - Production of natural flavor compounds using Bacillus subtilis-fermented soybean meal extract URL:[Link]

  • Google Patents - US4792640A - Hydrocarbyloxy magnesium halides URL

Sources

Methodological & Application

Application Note: Advanced ¹H and ¹³C NMR Spectroscopic Elucidation of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the structural and stereochemical characterization of complex aliphatic alcohols using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Structural Causality

3,4-Dimethyl-2-hexanol (Molecular Formula: C₈H₁₈O, MW: 130.23 g/mol ) is a highly branched aliphatic secondary alcohol[1]. While its molecular weight is relatively low, its structural elucidation presents a classic analytical challenge due to the presence of three contiguous stereocenters at the C2, C3, and C4 positions.

This specific stereochemical configuration results in 23=8 possible stereoisomers, which organize into four pairs of enantiomers (four distinct diastereomers). Because diastereomers possess different physical properties and exist in distinct magnetic environments, their NMR-active nuclei experience slightly different shielding and deshielding effects[2]. Consequently, a sample of 3,4-dimethyl-2-hexanol that is not stereopure will exhibit chemical shift non-equivalence [2]. In a 1D ¹H NMR spectrum, this manifests as highly complex, overlapping multiplets—particularly in the 0.8 to 2.0 ppm aliphatic region—making standard integration and structural assignment nearly impossible without advanced methodological interventions.

Expected Spectral Features & Quantitative Data

To establish a baseline for structural elucidation, the tables below summarize the predicted ¹H and ¹³C NMR chemical shifts for a single, stereopure diastereomer of 3,4-dimethyl-2-hexanol. In a mixed sample, each of these signals will split into up to four distinct, closely overlapping sets.

Table 1: Predicted ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationCausality & Spin-Spin Coupling
C1 1.10 – 1.20Doublet (d)3HCH₃ split by the adjacent C2 methine proton.
C2 3.60 – 3.80Multiplet (m)1HStrongly deshielded by the electronegative -OH oxygen; complex splitting from C1 and C3 protons.
C3 1.40 – 1.60Multiplet (m)1HComplex scalar coupling from C2, C4, and the C3-methyl group.
C4 1.10 – 1.40Multiplet (m)1HComplex scalar coupling from C3, C5, and the C4-methyl group.
C5 1.10 – 1.50Multiplet (m)2HDiastereotopic CH₂ protons; exhibit complex splitting due to adjacent chiral centers.
C6 0.85 – 0.95Triplet (t)3HTerminal methyl split by the adjacent C5 methylene protons.
C3-CH₃ 0.80 – 1.00Doublet (d)3HBranched methyl split by the C3 methine proton.
C4-CH₃ 0.80 – 1.00Doublet (d)3HBranched methyl split by the C4 methine proton.
-OH 1.50 – 2.50Broad Singlet (br s)1HLabile proton; broad due to dynamic hydrogen bonding and chemical exchange.
Table 2: Predicted ¹³C NMR Assignments (CDCl₃, 100 MHz)
PositionChemical Shift (ppm)Carbon TypeCausality & Magnetic Environment
C2 70.0 – 75.0CH (Methine)Strongly deshielded by the directly attached hydroxyl oxygen.
C3 40.0 – 45.0CH (Methine)Aliphatic methine, shifted downfield by branching.
C4 35.0 – 40.0CH (Methine)Aliphatic methine, shifted downfield by branching.
C5 25.0 – 30.0CH₂ (Methylene)Standard aliphatic methylene environment.
C1 18.0 – 22.0CH₃ (Methyl)Methyl adjacent to the carbinol carbon.
C4-CH₃ 15.0 – 20.0CH₃ (Methyl)Branched aliphatic methyl.
C6 11.0 – 14.0CH₃ (Methyl)Terminal aliphatic methyl chain end.
C3-CH₃ 10.0 – 15.0CH₃ (Methyl)Branched aliphatic methyl.

Experimental Protocols: A Self-Validating System

To confidently resolve the structure and stereochemistry of 3,4-dimethyl-2-hexanol, follow this step-by-step, self-validating methodology.

Phase 1: Optimized Sample Preparation

Proper sample preparation is the foundational variable in resolving the fine J-coupling required for diastereomeric analysis.

  • Mass Measurement: Weigh 10–15 mg of 3,4-dimethyl-2-hexanol for routine ¹H NMR. For ¹³C NMR, increase the mass to ~50 mg to compensate for the ~6000 times lower sensitivity of the ¹³C isotope[3].

  • Solvent Addition: Dissolve the sample in exactly 0.6 to 0.7 mL of a highly pure deuterated solvent (e.g., CDCl₃). This specific volume ensures a sample height of 40–50 mm in a standard 5 mm NMR tube[4][5]. Causality: This height is critical because it ensures the sample spans the active region of the NMR radiofrequency coil while providing adequate volume for optimal magnetic field shimming[4].

  • Filtration: Transfer the solution into the NMR tube by filtering it through a Pasteur pipette packed with a small plug of cotton wool[3][5]. Causality: Removing undissolved particulate matter prevents localized magnetic susceptibility gradients that cause asymmetric line broadening[3].

Phase 2: The D₂O Shake (Self-Validation of Exchangeable Protons)

Because the hydroxyl (-OH) proton chemical shift is highly variable, its assignment must be empirically validated rather than assumed.

  • Acquire the initial 1D ¹H NMR spectrum.

  • Add a single drop of Deuterium Oxide (D₂O) directly into the NMR tube, cap it tightly, and shake vigorously[6].

  • Re-acquire the ¹H spectrum.

  • Validation Mechanism: The labile -OH proton will undergo rapid chemical exchange with the deuterium ( R−OH+D2​O⇌R−OD+DHO ). Consequently, the original broad singlet corresponding to the -OH group will disappear from the spectrum, definitively proving its identity[6].

Phase 3: Advanced Acquisition for Diastereomeric Resolution

If the sample is a mixture of diastereomers, the 1D spectrum will feature severe overlapping. Proceed with the following advanced techniques:

  • 2D NMR (COSY & HSQC): Utilize Homonuclear Correlation Spectroscopy (COSY) to trace the scalar spin systems starting from the easily identifiable, deshielded C2 methine proton (~3.7 ppm) down the alkyl chain. Follow this with Heteronuclear Single Quantum Coherence (HSQC) to resolve overlapping proton signals by spreading them along the much wider ¹³C chemical shift dimension.

  • Pure-Shift NMR (PSYCHE): If diastereomeric signals remain heavily overlapped, employ band-selective pure-shift NMR techniques. Causality: This pulse sequence suppresses homonuclear scalar couplings, collapsing complex multiplets into sharp single lines, thereby drastically improving the resolution of structurally similar diastereomers.

  • Chiral Derivatization (Absolute Stereochemistry): To determine the absolute configuration, derivatize the alcohol using Mosher's acid (MTPA). The resulting diastereomeric esters will exhibit highly distinct chemical shifts[7]. If the Mosher's acid contains a -CF₃ group, ¹⁹F NMR can be utilized; the lack of other fluorine atoms in the molecule means the spectrum will show distinct, cleanly resolved peaks for each stereoisomer, allowing for precise integration and stereochemical assignment[7].

Workflow Visualization

G A Phase 1: Sample Preparation (10-50 mg in 0.6 mL CDCl3) B Phase 2: 1D 1H & 13C NMR Initial Acquisition A->B C Phase 2: D2O Shake Experiment (Self-Validates -OH Signal) B->C D Are Diastereomeric Signals Resolved? C->D E Phase 3: 2D NMR (COSY, HSQC) Spin System Tracing D->E No (Overlap) G Final Structural & Stereochemical Elucidation D->G Yes F Phase 3: Pure-Shift NMR / Mosher's Ester Stereocenter Resolution E->F F->G

Workflow for the NMR structural and stereochemical elucidation of 3,4-dimethyl-2-hexanol.

References

  • Organomation - NMR Sample Preparation: The Complete Guide. Retrieved from: [Link][4]

  • PubChem (NIH) - 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547. Retrieved from: [Link][1]

  • Wikipedia - Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from:[Link][7]

  • University College London (UCL) - Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from: [Link][3]

  • Western University - NMR Sample Preparation. Retrieved from:[Link][5]

  • University of Ottawa NMR Facility Blog - Proton NMR Assignment Tools - The D2O Shake. Retrieved from: [Link][6]

  • Chemical Communications (RSC Publishing) - NMR methods for the analysis of mixtures. Retrieved from: [Link]

Sources

derivatization of 3,4-Dimethyl-2-hexanol for GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for 3,4-Dimethyl-2-hexanol in GC-MS/FID Analysis

Introduction & Mechanistic Rationale

The gas chromatographic (GC) analysis of aliphatic secondary alcohols, such as 3,4-dimethyl-2-hexanol, presents distinct analytical challenges. Due to the presence of a highly polar, active hydroxyl (-OH) group, these molecules are prone to intermolecular hydrogen bonding. In a GC system, this manifests as poor volatility, severe peak tailing, and irreversible adsorption onto the active sites of the column and inlet liner[1][2].

To achieve robust, quantitative GC analysis, we must chemically mask this active hydrogen. As an application scientist, my preferred approach for aliphatic alcohols is trimethylsilylation . By replacing the active hydrogen with a trimethylsilyl (TMS) group, we drastically reduce the molecule's polarity, increase its thermal stability, and improve its partitioning into the stationary phase[3].

However, 3,4-dimethyl-2-hexanol is not a simple primary alcohol. It is a secondary alcohol with adjacent methyl branching at the C3 and C4 positions[4]. This structural topology creates significant steric hindrance around the nucleophilic oxygen, impeding the efficiency of standard silylating agents. Therefore, the selection of the reagent and the thermodynamic conditions of the reaction must be carefully engineered.

Reagent Selection: The Causality Behind BSTFA + 1% TMCS

For the derivatization of 3,4-dimethyl-2-hexanol, we utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) [5].

  • Why BSTFA? Unlike older reagents like BSA, BSTFA and its reaction byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile[5]. This ensures they elute rapidly in the solvent delay, preventing chromatographic interference with our target aliphatic TMS-ethers[5].

  • Why 1% TMCS? Because the secondary hydroxyl group in 3,4-dimethyl-2-hexanol is sterically hindered, BSTFA alone will result in incomplete derivatization. TMCS acts as a critical electrophilic catalyst. It forms a highly reactive intermediate that facilitates the SN2 nucleophilic attack by the hindered alcohol oxygen, driving the reaction to 100% completion[2].

ReactionPathway A 3,4-Dimethyl-2-hexanol (Sterically Hindered -OH) D TMS-Ether Derivative (High Volatility) A->D Nucleophilic Attack B BSTFA Reagent (TMS Donor) B->D TMS Transfer E Volatile Byproducts (TFAA, TMS-F) B->E Leaving Groups C TMCS Catalyst (1% v/v) C->B Catalyst Activation

Caption: Silylation reaction pathway of 3,4-Dimethyl-2-hexanol using BSTFA and TMCS catalyst.

Quantitative Data: Reagent & Analyte Parameters

To justify the experimental design, the physicochemical parameters of the analyte and the comparative efficacy of silylating reagents are summarized below.

Table 1: Physicochemical Properties of 3,4-Dimethyl-2-hexanol [4][6]

Parameter Value Analytical Implication
Molecular Formula C8H18O Aliphatic backbone requires non-polar GC column (e.g., 5% Phenyl-methylpolysiloxane).
Molecular Weight 130.23 g/mol Low mass; derivatization increases mass for better MS signal-to-noise ratio.
Boiling Point ~158 °C Moderate volatility; prone to inlet discrimination without TMS derivatization.

| Steric Profile | Secondary Alcohol | Requires elevated temperature and catalytic activation for complete silylation. |

Table 2: Comparison of Silylating Reagents for Secondary Alcohols [7]

Reagent Reactivity with Hindered -OH Byproduct Volatility Suitability for 3,4-Dimethyl-2-hexanol
HMDS Very Low High (Ammonia) Poor (Will not drive reaction to completion).
MSTFA High Very High Good, but highly sensitive to moisture.

| BSTFA + 1% TMCS | Very High (Catalyzed) | High | Optimal (Excellent balance of reactivity and clean baseline). |

Self-Validating Experimental Protocol

A protocol is only as good as its internal quality controls. This methodology is designed as a self-validating system. We employ strictly anhydrous conditions because water is the primary enemy of silylation; it will aggressively hydrolyze both the BSTFA reagent and the newly formed TMS-ether derivatives back into the free alcohol[2].

Materials Required:
  • Analyte: 3,4-Dimethyl-2-hexanol (Standard).

  • Internal Standard (IS): 2-Octanol or a deuterated analog (e.g., 2-Octanol-d17).

  • Reagent: BSTFA + 1% TMCS (Sealed ampules preferred to prevent moisture ingress).

  • Solvent: Anhydrous Pyridine or Hexane (Pyridine acts as an acid scavenger and basic catalyst)[3].

  • Equipment: 2 mL silanized glass autosampler vials with PTFE-lined septa, dry block heater.

Step-by-Step Workflow:
  • Sample Preparation (Anhydrous): Transfer 1.0 mg of 3,4-dimethyl-2-hexanol into a 2 mL silanized glass vial. Add 10 µL of the Internal Standard solution (1 mg/mL).

  • Solvent Reconstitution: Dissolve the mixture in 500 µL of anhydrous pyridine. Causality: Pyridine acts as a proton acceptor, neutralizing the acidic byproducts of the silylation reaction and driving the equilibrium forward.

  • Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial[7]. Causality: A large molar excess (at least 2:1) of reagent to active hydrogens is required to ensure complete conversion[5].

  • Thermal Incubation: Cap the vial tightly and vortex for 10 seconds. Place the vial in a dry block heater at 70°C for 30 minutes [5]. Causality: Room temperature is insufficient for secondary alcohols. The thermal energy overcomes the activation barrier caused by the C3/C4 methyl branching[5].

  • Cooling & Injection: Remove the vial, allow it to cool to room temperature, and transfer directly to the GC autosampler.

The Self-Validation Matrix:

To guarantee the integrity of this protocol, you must run the following concurrent controls:

  • Reagent Blank: 500 µL Pyridine + 100 µL BSTFA/TMCS. (Validates that no artifact peaks co-elute with the analyte)[5].

  • Time-Course Completion Check: Prepare three identical sample vials. Incubate at 70°C for 15, 30, and 60 minutes. Calculate the peak area ratio of the Analyte-TMS to the IS-TMS. When the ratio plateaus (typically at 30 minutes), 100% derivatization yield is confirmed[5].

Workflow S1 1. Sample Preparation (Strictly Anhydrous + IS) S2 2. Reagent Addition (Excess BSTFA + 1% TMCS) S1->S2 S3 3. Thermal Incubation (70°C for 30 mins) S2->S3 V1 Blank Validation (Matrix + Reagents) S2->V1 Control Baseline S4 4. GC-MS/FID Analysis (Direct Injection) S3->S4 V2 Time-Course Study (Monitor Peak Area Plateau) S3->V2 Ensure 100% Yield

Caption: Self-validating experimental workflow for the derivatization and GC analysis.

Recommended GC-MS Parameters

Once derivatized, the 3,4-dimethyl-2-hexyl trimethylsilyl ether is highly volatile and stable[8]. The following parameters are optimized for this specific derivative.

Table 3: GC-MS Analytical Parameters [9]

Parameter Setting Rationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm) 5% phenyl phase provides excellent separation for aliphatic TMS-ethers.
Carrier Gas Helium, 1.0 mL/min (Constant Flow) Maintains consistent retention times across the temperature gradient.
Injection 1 µL, Split 1:20, 250°C Split injection prevents column overloading; 250°C ensures flash vaporization.
Oven Program 60°C (1 min) -> 10°C/min to 250°C Gradual ramp resolves the target analyte from the volatile BSTFA byproducts.
MS Source/Quad 230°C / 150°C Standard EI (Electron Ionization) conditions.

| Detection Mode | Scan (m/z 40-300) or SIM | TMS derivatives typically yield strong diagnostic fragments at[M-15]+ (loss of methyl from TMS). |

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 3,4-Dimethyl-2-hexanol Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereochemical resolution of 3,4-dimethyl-2-hexanol. This aliphatic alcohol possesses three chiral centers (C2, C3, and C4), resulting in 23=8 possible stereoisomers, which form four diastereomeric pairs of enantiomers[1]. Because aliphatic molecules lack strong π

π interacting groups, separating these isomers using standard chromatographic methods is notoriously difficult[1].

As a Senior Application Scientist, I have designed this guide to provide validated protocols, troubleshooting steps, and mechanistic insights to help researchers achieve baseline resolution of these complex mixtures.

Separation Strategy Workflow

G Start 3,4-Dimethyl-2-hexanol (8 Stereoisomers) Direct Direct Separation (Chiral Stationary Phase) Start->Direct Indirect Indirect Separation (Chiral Derivatization) Start->Indirect GC Chiral GC (Cyclodextrin Columns) Direct->GC HPLC Chiral HPLC (Polysaccharide Columns) Direct->HPLC Deriv Esterification with MαNP or CSDP Acid Indirect->Deriv Silica Normal Phase HPLC (Achiral Silica Gel) Deriv->Silica Hydrolysis Hydrolysis to Pure Enantiomers Silica->Hydrolysis

Workflow for direct and indirect separation of 3,4-dimethyl-2-hexanol diastereomers.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the separation of 3,4-dimethyl-2-hexanol stereoisomers using different methodologies[1][2].

MethodologyStationary PhaseSeparation Factor ( α )Resolution ( Rs​ )Retention TimeTarget Analyte State
Indirect HPLC Achiral Silica Gel1.10 - 1.27> 1.520 - 40 minM α NP Acid Ester Derivative
Direct Chiral GC β -Cyclodextrin> 1.2> 1.215 - 45 minUnderivatized Volatile Alcohol
Direct Chiral HPLC Amylose/Cellulose1.05 - 1.15< 1.510 - 30 minUnderivatized Alcohol

Section 1: Validated Experimental Protocols

Protocol A: Indirect Separation via Diastereomeric Derivatization (M α NP Acid Method)

Causality: Covalently tagging the racemic/diastereomeric mixture with an enantiopure chiral derivatizing agent (CDA) like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (M α NP acid) converts the enantiomers into diastereomers. These newly formed diastereomers exhibit different physical properties and steric profiles, allowing them to be separated on inexpensive, high-capacity achiral silica gel columns[1][3].

  • Esterification: Dissolve 1.0 eq of the 3,4-dimethyl-2-hexanol mixture in anhydrous dichloromethane (DCM). Add 1.2 eq of (S)-(+)-M α NP acid, followed by 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The complete disappearance of the alcohol spot (visualized with a phosphomolybdic acid stain) confirms 100% conversion.

  • Normal Phase HPLC Separation: Inject the crude ester mixture onto a preparative silica gel HPLC column. Use an isocratic mobile phase of Hexane/Ethyl Acetate (typically 95:5 v/v).

    • Causality: The bulky naphthyl group of the M α NP ester interacts differently with the silica surface depending on the stereochemistry of the aliphatic chain, leading to distinct elution times[1].

  • Hydrolysis (Recovery): Treat the separated pure diastereomeric fractions with LiOH in THF/Water (3:1) at room temperature to cleave the ester bond. Extract with diethyl ether to recover the enantiopure 3,4-dimethyl-2-hexanol.

Protocol B: Direct Chiral Gas Chromatography (GC)

Causality: Direct separation relies on the formation of transient, non-covalent inclusion complexes between the volatile alcohol enantiomers and the chiral stationary phase (CSP)[3].

  • Sample Preparation: Prepare a dilute solution of 3,4-dimethyl-2-hexanol in a highly volatile solvent like hexane (1 µL analyte in 1 mL solvent)[2].

  • Instrument Setup: Equip the GC with a flame ionization detector (FID) and a chiral capillary column (e.g., derivatized β -cyclodextrin phase, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[2].

  • Temperature Programming:

    • Injector: 250 °C. Detector: 280 °C.

    • Oven: Start at 40 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.

    • Causality: A slow temperature ramp is critical. Because the boiling points of the 8 stereoisomers are nearly identical, separation relies entirely on weak chiral recognition forces. A slow ramp maximizes the interaction time with the cyclodextrin cavities[2].

Section 2: Troubleshooting Guide

Q1: Why am I getting poor resolution ( Rs​<1.0 ) on my silica column after derivatization? A: Poor resolution in indirect separation usually stems from choosing a derivatizing agent that lacks sufficient steric bulk or π -electron density. If you used standard Mosher's acid, switch to M α NP acid or camphorsultam dichlorophthalic acid (CSDP acid). Aliphatic chains like those in 3,4-dimethyl-2-hexanol require CDAs with strong anisotropic groups (like naphthyl) to amplify the spatial differences between the resulting diastereomers on the silica surface[1].

Q2: I am using direct chiral GC, but I only see 4 peaks instead of the expected 8. What is happening? A: You are observing the co-elution of diastereomeric pairs. A single chiral stationary phase often cannot resolve all 8 stereoisomers simultaneously because the thermodynamic differences in their inclusion complexes are too small. Solution: Implement Multidimensional GC (GCxGC). Use an achiral non-polar column (e.g., HP-5ms) in the first dimension to separate the 4 diastereomeric pairs based on slight boiling point differences, followed by a chiral column in the second dimension to resolve the enantiomers within each pair[2].

Q3: What causes peak tailing for 3,4-dimethyl-2-hexanol in chiral GC? A: Peak tailing for free alcohols is typically caused by hydrogen bonding between the hydroxyl group (-OH) of the analyte and active silanol sites on the GC column wall or the stationary phase. Solution: Derivatize the alcohol to a volatile, less polar analog (e.g., acetate or trifluoroacetate) prior to GC injection. This eliminates the free -OH group, improving peak symmetry and often enhancing chiral recognition[4].

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Can I use standard reverse-phase HPLC (C18) to separate the underivatized diastereomers? No. Diastereomers do have different physical properties, but for highly similar aliphatic isomers like 3,4-dimethyl-2-hexanol, the hydrophobic differences are too minute for standard C18 columns to achieve baseline resolution[5]. You must either use a chiral stationary phase or derivatize the mixture to amplify their structural differences[3].

FAQ 2: How do I determine the absolute configuration of the separated isomers? If you use the M α NP acid derivatization method, the absolute configuration of the alcohol part can be determined unambiguously using the 1H -NMR diamagnetic anisotropy method. Because the absolute configuration of the M α NP acid is known, the shielding effects observed in the NMR spectrum of the pure ester will dictate the stereochemistry of the 3,4-dimethyl-2-hexanol moiety[1][6].

Sources

Technical Support Center: Synthesis of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethyl-2-hexanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth, experience-driven advice to enhance yield, purity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues that arise during the synthesis of 3,4-Dimethyl-2-hexanol:

Q1: What are the primary synthetic routes to produce 3,4-Dimethyl-2-hexanol?

The two most common and effective methods for synthesizing 3,4-Dimethyl-2-hexanol are:

  • Grignard Reaction: This involves the reaction of an appropriate Grignard reagent with 3,4-dimethyl-2-hexanone. This is a versatile method for forming the carbon-carbon bond and introducing the hydroxyl group in a single step.[1][2]

  • Reduction of 3,4-Dimethyl-2-hexanone: This is a straightforward method where the ketone precursor is reduced to the corresponding secondary alcohol using various reducing agents.[3][4]

Q2: My Grignard reaction is resulting in a low yield. What are the likely causes?

Low yields in Grignard reactions are often due to a few critical factors:

  • Presence of Water: Grignard reagents are highly reactive with water, which will quench the reagent and reduce the amount available to react with your ketone.[2][5] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Impure Magnesium: The magnesium turnings used to generate the Grignard reagent should be fresh and free of oxide layers.

  • Side Reactions: Sterically hindered ketones can lead to side reactions like enolization and reduction.[1]

Q3: I am observing significant amounts of unreacted starting material (3,4-Dimethyl-2-hexanone) after my reduction reaction. How can I improve the conversion?

Incomplete conversion during the reduction of 3,4-Dimethyl-2-hexanone can be addressed by:

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common choice, for more sterically hindered ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be necessary to drive the reaction to completion.[4]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

  • Stoichiometry: Use a slight excess of the reducing agent to ensure all the ketone is consumed.

Q4: How can I purify the final 3,4-Dimethyl-2-hexanol product?

The primary methods for purifying 3,4-Dimethyl-2-hexanol are:

  • Distillation: Due to its relatively low boiling point, fractional distillation can be an effective method for separating the product from higher-boiling impurities.[6]

  • Column Chromatography: For removal of closely related impurities or for achieving very high purity, silica gel column chromatography is recommended.[7][8] A solvent system of hexane and ethyl acetate is typically effective.[7]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter.

Issue 1: Formation of a significant amount of a side product with the same mass as the starting material in a Grignard reaction.

This is a common issue when using Grignard reagents with ketones that have acidic alpha-protons.

  • Problem: The Grignard reagent is acting as a base and deprotonating the alpha-carbon of the ketone, leading to the formation of an enolate and quenching the Grignard reagent.[1]

  • Solution:

    • Lower the Reaction Temperature: Performing the addition of the Grignard reagent at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition over the deprotonation.

    • Use a Different Grignard Reagent: If possible, using a less sterically hindered Grignard reagent might reduce the propensity for it to act as a base.

    • Consider a Different Synthetic Route: If enolization remains a significant problem, the reduction of 3,4-dimethyl-2-hexanone may be a more reliable approach.

Issue 2: Difficulty in separating diastereomers of 3,4-Dimethyl-2-hexanol.

3,4-Dimethyl-2-hexanol has two chiral centers, meaning it can exist as a mixture of diastereomers (erythro and threo).[9][10] These can be challenging to separate due to their similar physical properties.

  • Problem: Standard purification techniques like distillation may not be sufficient to separate the diastereomers.

  • Solution:

    • Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most effective method for separating enantiomers and can also be applied to separate diastereomers.

    • Derivatization: The diastereomeric alcohols can be reacted with a chiral derivatizing agent to form new compounds (e.g., esters) which are more easily separated by standard chromatography. The derivatizing agent can then be cleaved to yield the pure diastereomers.[7]

Issue 3: Oxidation of the product back to the ketone during workup or storage.

Secondary alcohols can be susceptible to oxidation.

  • Problem: Exposure to air or certain reagents during the workup can lead to the re-formation of 3,4-dimethyl-2-hexanone.

  • Solution:

    • Inert Atmosphere: Conduct the workup and any subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced during the workup or purification process.

    • Proper Storage: Store the purified product under an inert atmosphere and at a low temperature to prevent long-term degradation.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethyl-2-hexanol via Reduction of 3,4-Dimethyl-2-hexanone with Sodium Borohydride

This protocol outlines a general procedure for the reduction of the ketone precursor.

Materials:

  • 3,4-Dimethyl-2-hexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,4-Dimethyl-2-hexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Grignard Synthesis of 3,4-Dimethyl-2-hexanol

This protocol provides a general workflow for the Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Anhydrous diethyl ether

  • Appropriate alkyl halide (e.g., ethyl bromide)

  • 3,4-Dimethyl-2-hexanone

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings.

    • Add a small crystal of iodine if necessary to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of the alkyl halide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate (indicated by bubbling and a cloudy appearance). If it doesn't, gentle warming may be required.

    • Once the reaction has started, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of 3,4-Dimethyl-2-hexanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add saturated ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by fractional distillation or column chromatography.

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Synthesis of 3,4-Dimethyl-2-hexanol

Reducing AgentTypical SolventReaction ConditionsSelectivityWorkup
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to RTGood for ketonesAcidic quench
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to RTStrong, reduces most carbonylsCareful quench with water/acid

Visualizations

Workflow for Optimizing the Synthesis of 3,4-Dimethyl-2-hexanol

Synthesis_Optimization cluster_start Starting Point cluster_route Route Selection cluster_grignard_opt Grignard Optimization cluster_reduction_opt Reduction Optimization cluster_purification Purification and Analysis cluster_end Final Product Start Define Target: High Yield 3,4-Dimethyl-2-hexanol Grignard Grignard Synthesis Start->Grignard Reduction Ketone Reduction Start->Reduction Grignard_Params Anhydrous Conditions Reagent Quality Low Temperature Grignard->Grignard_Params Reduction_Params Choice of Reducing Agent Reaction Time & Temp Stoichiometry Reduction->Reduction_Params Grignard_Troubleshoot Troubleshoot: Low Yield Side Products Grignard_Params->Grignard_Troubleshoot Purification Distillation Column Chromatography Grignard_Troubleshoot->Purification Reduction_Troubleshoot Troubleshoot: Incomplete Conversion Reduction_Params->Reduction_Troubleshoot Reduction_Troubleshoot->Purification Analysis GC/MS, NMR for Purity Chiral HPLC for Diastereomers Purification->Analysis End High Purity 3,4-Dimethyl-2-hexanol Analysis->End

Caption: A logical workflow for selecting and optimizing a synthetic route to 3,4-Dimethyl-2-hexanol.

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Yield cluster_grignard Grignard Pathway cluster_reduction Reduction Pathway cluster_general General Considerations Start Low Yield Observed Grignard_Check Check for Water Contamination Start->Grignard_Check Grignard Reaction Reduction_Agent Consider a Stronger Reducing Agent Start->Reduction_Agent Reduction Reaction Grignard_Reagent Assess Grignard Reagent Quality Grignard_Check->Grignard_Reagent Grignard_Temp Optimize Reaction Temperature Grignard_Reagent->Grignard_Temp Purity_Check Verify Starting Material Purity Grignard_Temp->Purity_Check Reduction_Time Increase Reaction Time Reduction_Agent->Reduction_Time Reduction_Stoich Adjust Reagent Stoichiometry Reduction_Time->Reduction_Stoich Reduction_Stoich->Purity_Check Workup_Loss Optimize Extraction/Workup Procedure Purity_Check->Workup_Loss

Caption: A decision tree to systematically troubleshoot causes of low yield in the synthesis.

References

  • Quora. (2024, March 24). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • LookChem. (n.d.). 3,4-Dimethyl-2-hexanone. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • CS, T. (2023, September 8). Synthesis of 3 hexanol. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3,4-Dimethyl-2-hexanol GC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I understand that analyzing branched secondary alcohols like 3,4-dimethyl-2-hexanol via Gas Chromatography (GC) presents unique chromatographic challenges. The molecule's polar hydroxyl group makes it highly susceptible to peak tailing, its branched structure induces steric hindrance during derivatization, and its multiple chiral centers complicate peak resolution.

This technical guide bypasses generic advice to provide field-proven, self-validating protocols. It is designed to help you diagnose causality, optimize your methods, and ensure absolute scientific integrity in your quantitative data.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of your chromatographic issue.

G Start Sample: 3,4-Dimethyl-2-hexanol PeakShape Is Peak Symmetrical? (Asymmetry Factor < 1.2) Start->PeakShape Tailing Peak Tailing Detected (Silanol Interactions) PeakShape->Tailing No (As > 1.2) Resolution Are Isomers Resolved? (Up to 4 Diastereomer Peaks) PeakShape->Resolution Yes (As ≈ 1.0) Derivatize Silylation Protocol (BSTFA + 1% TMCS) Tailing->Derivatize Mask Hydroxyl Group Derivatize->PeakShape Re-analyze Chiral Switch to Chiral Column (e.g., Cyclodextrin-based) Resolution->Chiral No (Co-elution) Valid Method Validated & Ready for Quantitation Resolution->Valid Yes Chiral->Resolution Optimize Parameters

Diagnostic workflow for resolving peak tailing and stereoisomer co-elution in GC analysis.

Frequently Asked Questions (Troubleshooting)

Q: Why am I seeing severe peak tailing for 3,4-dimethyl-2-hexanol, and how can I fix it? A: Causality: The most common cause of peak tailing for alcohols is the interaction between the polar hydroxyl (-OH) group and 1[1]. These active sites are typically exposed silanol groups (Si-OH) or metallic surfaces in the inlet liner or column that form hydrogen bonds with the analyte, delaying its passage[1]. Solution: First, ensure you are using an ultra-inert, deactivated glass liner. If peak tailing persists (Asymmetry factor > 1.2), the most robust solution is chemical derivatization[1]. By converting the polar hydroxyl group into a non-polar silyl ether, you eliminate hydrogen bonding potential[1].

Q: I injected a highly pure standard of 3,4-dimethyl-2-hexanol, but I see up to four distinct peaks. Is my sample degrading? A: Causality: No, your sample is likely intact. 3,4-Dimethyl-2-hexanol possesses three chiral centers (at C2, C3, and C4), resulting in 8 possible stereoisomers (4 pairs of enantiomers). Standard achiral stationary phases (e.g., DB-WAX or DB-5) can separate diastereomers due to slight differences in their physical properties (boiling points and polarities), leading to multiple peaks. Solution: If total alcohol quantitation is the goal, sum the areas of the diastereomeric peaks. If stereospecific analysis is required, you must migrate to a high-resolution chiral capillary column (e.g., derivatized β -cyclodextrin).

Q: How do I prevent thermal dehydration of this secondary alcohol in the inlet? A: Causality: Branched secondary alcohols are prone to thermal degradation (dehydration to alkenes) if the injection port temperature is too high. Solution: Lower the inlet temperature to 200–220°C. If this causes band broadening, derivatize the sample. Silylation significantly 2 of the analyte[2].

Q: Why does peak tailing decrease as retention time increases? A: Causality: This specific phenomenon is often a 3 during splitless or on-column injections[3]. Solution: Decrease the initial column temperature by 10 to 20 degrees to achieve a better focusing effect of the solvent[3].

Validated Methodologies

Protocol 1: Silylation of 3,4-Dimethyl-2-hexanol

Context: While primary alcohols silylate rapidly, secondary alcohols like 3,4-dimethyl-2-hexanol are sterically hindered. Therefore, a strong silyl donor like BSTFA must be paired with a catalyst like Trimethylchlorosilane (TMCS).

Step-by-Step Method:

  • Sample Preparation: Dissolve 1–5 mg of 3,4-dimethyl-2-hexanol in 1 mL of an anhydrous, aprotic solvent (e.g., hexane or dichloromethane). Note: Avoid protic solvents (water, other alcohols), as they will preferentially react with the derivatization reagent[2].

  • Reagent Addition: Add 100 µL of4 to the sample vial[4]. The TMCS acts as a critical catalyst to 5 of the hindered secondary hydroxyl group[5].

  • Incubation: Seal the vial securely and heat at 60°C for 30 minutes. The elevated temperature ensures quantitative conversion.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC.

Protocol 2: GC-FID Parameter Optimization for Alcohols
  • Column Selection: Use a polar polyethylene glycol (PEG) column (e.g., DB-WAX UI) designed to minimize active sites and6[6].

  • Inlet Parameters: Set the inlet to Split mode (e.g., 20:1 to 50:1) at 220°C. Ensure a minimum of 20 mL/min total flow through the inlet to maintain efficient sample introduction and prevent tailing[3].

  • Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

  • System Suitability: Verify that the asymmetry factor (As) for the derivatized peak is between 0.94 and 1.04, indicating an7[7].

Quantitative Data & Troubleshooting Matrices

Table 1: Derivatization Reagent Selection for Secondary Alcohols
ReagentMechanismSuitability for 3,4-Dimethyl-2-hexanolCatalyst Required?Volatility of Byproducts
BSTFA + 1% TMCS Silylation (TMS donor)Optimal Yes (TMCS)High (elutes early, avoids interference)
HMDS Silylation (Weak TMS donor)PoorYesHigh (Ammonia)
Acetic Anhydride AcylationModerateYes (Pyridine)Moderate (Acetic Acid)
Table 2: GC Troubleshooting Matrix for Alcohols
Chromatographic SymptomMechanistic CauseCorrective Action
Peak Tailing (As > 1.2) Hydrogen bonding with Si-OH active sitesReplace liner with deactivated glass; perform silylation derivatization.
Split/Multiple Peaks Co-elution of diastereomersSum peak areas for total quantitation, or use a chiral stationary phase.
Tailing decreases with RT Solvent effect violationDecrease initial oven temp by 10–20°C.
Poor Sensitivity / Missing Peaks Thermal dehydration in inletLower inlet temp to 200°C; derivatize sample to increase thermal stability.

References

  • Title: Troubleshooting peak tailing in the GC analysis of fatty alcohols. Source: BenchChem. URL: 1

  • Title: GC Derivatization Reagents. Source: Obrnuta faza. URL: 5

  • Title: GC Derivatization. Source: Weber.hu. URL: 2

  • Title: Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Source: Agilent. URL: 3

  • Title: Analysis of Distilled Spirits Using an Agilent 8890 Gas Chromatograph System. Source: Agilent. URL: 6

  • Title: Derivatization reagents for GC. Source: Macherey-Nagel. URL: 4

  • Title: Rapid, automated, and accurate determination of blood alcohol concentration. Source: Thermo Fisher Scientific. URL: 7

Sources

identifying side products in 3,4-Dimethyl-2-hexanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis and Characterization of 3,4-Dimethyl-2-hexanol

Introduction Welcome to the Technical Support Center for the synthesis of 3,4-dimethyl-2-hexanol. This guide is specifically engineered for researchers and drug development professionals utilizing the Grignard addition of methylmagnesium bromide to 3,4-dimethylhexanal. Due to the highly polarized nature of organomagnesium reagents, this seemingly straightforward 1,2-addition is prone to mechanistic divergence. This document provides causality-driven troubleshooting, mass spectrometry diagnostics, and self-validating protocols to isolate and eliminate side products.

Section 1: GC-MS & NMR Diagnostic FAQs

Q1: Why does my GC-MS chromatogram show multiple closely eluting peaks with the identical molecular ion (m/z 130)? A: This is a stereochemical phenomenon, not a chemical impurity. 3,4-Dimethyl-2-hexanol possesses three chiral centers (C2, C3, and C4)[1]. The Grignard addition of methylmagnesium bromide to a racemic 3,4-dimethylhexanal precursor lacks perfect stereocontrol, generating up to 8 stereoisomers (4 diastereomeric pairs). Because diastereomers have distinct physicochemical properties, they will resolve into separate peaks on standard non-polar capillary columns (e.g., HP-5MS). Do not mistake these diastereomeric peaks for side products.

Q2: I am seeing a large peak at m/z 128. Is my Grignard reagent failing to react? A: Not necessarily; it is likely reacting as a base rather than a nucleophile. Grignard reagents are highly polarized and exhibit dual reactivity[2]. Instead of attacking the electrophilic carbonyl carbon, methylmagnesium bromide can deprotonate the acidic α-carbon of 3,4-dimethylhexanal, forming a magnesium enolate. Upon aqueous workup, this enolate is simply protonated back to the starting aldehyde (m/z 128). If you observe high recovery of the starting material despite complete consumption of the Grignard reagent, enolization is the dominant pathway.

Q3: What is the high-molecular-weight impurity (m/z 238) eluting late in the GC run? A: This is an aldol condensation product. The magnesium enolate formed via the basicity pathway (described in Q2) is a strong carbon nucleophile[3]. It can attack an unreacted molecule of 3,4-dimethylhexanal, triggering a self-aldol addition. Subsequent dehydration—either during the acidic workup or inside the heated GC injection port—yields an α,β-unsaturated aldehyde with a mass of 238 m/z.

Section 2: Quantitative Data & Mass Spectrometry Signatures

To streamline your chromatographic analysis, the following table summarizes the expected species in your crude mixture, their formation mechanisms, and their diagnostic fragmentation patterns.

CompoundFormation MechanismExpected m/z (M⁺)Key GC-MS Fragments (m/z)
3,4-Dimethyl-2-hexanol Target: Nucleophilic 1,2-addition130115 [M-CH₃]⁺, 112[M-H₂O]⁺, 69
3,4-Dimethylhexanal Side Product: α-Deprotonation / Enolization128113 [M-CH₃]⁺, 85, 57
Aldol Condensation Product Side Product: Enolate nucleophilic attack on SM238223, 195, 125
Ethane Side Product: Wurtz coupling during Grignard prep30Gas (Lost during workup)

Section 3: Mechanistic Pathway Visualization

The following diagram maps the competing reaction pathways that lead to the species observed in your GC-MS data.

G SM 3,4-Dimethylhexanal + MeMgBr Path1 Nucleophilic Addition SM->Path1 Path2 α-Deprotonation (Basicity) SM->Path2 Prod 3,4-Dimethyl-2-hexanol (m/z 130, 8 Stereoisomers) Path1->Prod Enolate Magnesium Enolate Intermediate Path2->Enolate Workup1 Aqueous Workup Enolate->Workup1 Workup2 Aldol Addition (Attacks unreacted SM) Enolate->Workup2 Recovered Recovered Aldehyde (m/z 128) Workup1->Recovered Aldol Aldol Condensation Product (m/z 238) Workup2->Aldol

Reaction pathways in the Grignard synthesis of 3,4-dimethyl-2-hexanol.

Section 4: Experimental Protocols & Self-Validating Systems

To achieve high-fidelity synthesis, you must transition from observation to validation. The following protocols provide step-by-step methodologies to either prove the existence of a side pathway or chemically suppress it.

Protocol A: Isotopic Labeling for Pathway Validation (The D₂O Quench)

Purpose: To definitively prove that recovered starting material (m/z 128) is the result of enolization rather than a failed reaction. Causality: If the Grignard reagent acts as a base, the resulting magnesium enolate will incorporate a deuterium atom at the α-carbon upon quenching. This self-validating test differentiates unreacted aldehyde from enolized aldehyde.

  • Reaction Execution: Perform the standard addition of MeMgBr (1.2 eq) to 3,4-dimethylhexanal (1.0 eq) in anhydrous diethyl ether at 0 °C under argon.

  • Isotopic Quench: Instead of a standard aqueous workup, quench the reaction mixture strictly with excess Deuterium Oxide (D₂O) at 0 °C.

  • Extraction: Extract the organic layer with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze via GC-MS. If enolization occurred, the recovered starting material peak will shift from m/z 128 to m/z 129 (due to deuterium incorporation). ¹H-NMR will corroborate this via a loss of integration at the α-proton multiplet (~2.3 ppm).

Protocol B: Cerium-Mediated Grignard Addition (Suppressing Basicity)

Purpose: To eliminate enolization and aldol side products by modulating the reactivity of the organometallic reagent. Causality: Transmetalation of the Grignard reagent to an organocerium species (Luche-type modification) creates a reagent that is highly nucleophilic but significantly less basic[4]. This effectively shuts down the α-deprotonation pathway.

  • Preparation of Anhydrous CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to yield strictly anhydrous CeCl₃.

  • Transmetalation: Suspend the anhydrous CeCl₃ (1.5 eq) in dry THF at 0 °C. Stir vigorously for 2 hours. Dropwise add the MeMgBr solution (1.5 eq). Stir for an additional 1.5 hours at 0 °C to form the active organocerium reagent (MeCeCl₂).

  • Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add 3,4-dimethylhexanal (1.0 eq) dissolved in a minimum volume of dry THF.

  • Quench & Workup: Stir for 1 hour at -78 °C, then allow it to warm to 0 °C. Quench with saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite to remove cerium salts, extract with diethyl ether, dry over Na₂SO₄, and concentrate to yield pure 3,4-dimethyl-2-hexanol.

References

  • PubChem. "3,4-Dimethyl-2-hexanol | C8H18O - PubChem." National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." Available at: [Link]

  • Organic Chemistry Portal. "Alcohol synthesis by 1,2-addition." Available at: [Link]

  • Chemistry Steps. "Aldol Reaction – Principles and Mechanism." Available at: [Link]

Sources

Technical Support Center: Proper Handling and Disposal of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, question-and-answer-based resource for the safe handling, storage, and disposal of 3,4-Dimethyl-2-hexanol (CAS No. 19550-05-1). The protocols and information herein are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance.

Chemical Profile and Properties

Understanding the fundamental properties of a chemical is the first step toward safe handling. 3,4-Dimethyl-2-hexanol is a flammable liquid that requires specific precautions.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[1][2][3]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 19550-05-1[1][2][3]
Appearance Colorless Liquid[4]
Classification Flammable Liquid, Category 3[1][2]
Boiling Point 163.5 °C at 760 mmHg
Flash Point 59.2 °C
Density 0.817 g/cm³

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common queries and potential issues encountered during the use of 3,4-Dimethyl-2-hexanol.

Handling and Storage

Q1: What are the primary hazards associated with 3,4-Dimethyl-2-hexanol?

A1: The primary hazard is its flammability (H226: Flammable liquid and vapor).[2] It must be kept away from heat, sparks, open flames, and other ignition sources.[1][5] Additionally, it can cause skin irritation and serious eye irritation.[6] While specific toxicity data is limited, inhalation of high concentrations of similar organic vapors may cause symptoms like headache, dizziness, and nausea.[7]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?

A2: Proper PPE is your final and most critical barrier against exposure. The following should be worn:

  • Eye Protection: Chemical safety goggles that meet European Standard EN 166 or OSHA 29 CFR 1910.133 regulations are required to protect against splashes.[4][5]

  • Hand Protection: Chemically resistant protective gloves (e.g., nitrile or butyl rubber) must be worn.[4][8] Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[4][9]

  • Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[4][6] For tasks with a higher risk of splashing, an apron may be advisable.[8]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.[4][6] However, for large-scale use or in emergency situations like a major spill, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4][6]

Q3: How must 3,4-Dimethyl-2-hexanol be stored to ensure stability and safety?

A3: Proper storage is crucial for preventing fires and maintaining chemical integrity.

  • Location: Store in a dry, cool, and well-ventilated area designated for flammable liquids.[5][7][10]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors.[1][5][7]

  • Ignition Sources: The storage area must be free of heat, sparks, and open flames.[1][7] To prevent static electricity discharge, which can ignite vapors, all metal containers and equipment must be grounded and bonded.[1][7]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5][10]

Emergency Procedures and First Aid

Q4: What is the correct first aid response for accidental exposure?

A4: Immediate and correct action can significantly mitigate harm.

  • If on Skin (or Hair): Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1][5] If skin irritation occurs, seek medical attention.[6]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes.[5][6] If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If symptoms like dizziness or respiratory irritation occur, seek medical attention immediately.[6]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor for guidance.[5][10]

Q5: I've spilled a small amount of 3,4-Dimethyl-2-hexanol in the lab. What should I do?

A5: For a minor flammable liquid spill (generally <500 mL), trained laboratory personnel can safely manage the cleanup.[11] Immediately alert others in the area, control all sources of ignition, and follow the detailed spill cleanup protocol provided in the next section. The key is to contain the spill, absorb the liquid with inert material, and package the waste for proper disposal using non-sparking tools.[12][13] If the spill is large or you are unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[14]

Disposal

Q6: How do I correctly dispose of waste 3,4-Dimethyl-2-hexanol and contaminated materials?

A6: 3,4-Dimethyl-2-hexanol must be disposed of as hazardous waste.[6][10]

  • Waste Characterization: Due to its low flash point, this chemical is classified as an ignitable hazardous waste, typically with the EPA waste code D001.[15]

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition with a secure cap.[15]

  • Collection: Collect the waste in the designated container. Do not fill liquid waste containers more than 75% full to allow for vapor expansion.[16] Keep the container closed except when adding waste.[15]

  • Disposal: Arrange for disposal through your institution's EHS office. They will ensure it is transported to a licensed professional waste disposal service.[7][15]

Q7: Is it ever acceptable to pour 3,4-Dimethyl-2-hexanol down the drain?

A7: No. Under no circumstances should 3,4-Dimethyl-2-hexanol or any organic solvent be disposed of down the drain.[15][17] This practice is prohibited as it can create flammable vapor hazards in the sewer system and is harmful to the environment.[18]

Q8: What information must be included on the hazardous waste label?

A8: Proper labeling is a legal requirement. Before adding any waste, affix a hazardous waste tag to the container that includes:

  • The words "Hazardous Waste".[15][17]

  • The full chemical name: "3,4-Dimethyl-2-hexanol".[15]

  • A clear indication of the hazards (e.g., Flammable, Irritant).[15]

  • The date you first added waste to the container.[15]

  • Contact information for the responsible researcher or lab supervisor.[15]

Experimental Protocol: Minor Spill Cleanup (<500 mL)

This protocol outlines the steps for cleaning up a small spill of 3,4-Dimethyl-2-hexanol.

Materials Required:

  • Appropriate PPE (goggles, gloves, lab coat)

  • Non-sparking tools (e.g., plastic scoop or dustpan)[13]

  • Inert absorbent material (e.g., vermiculite, cat litter, or chemical spill pillows)[12]

  • A designated, sealable hazardous waste container or double plastic bags[12]

  • Hazardous waste labels

Step-by-Step Procedure:

  • Control Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and eliminate any potential sources of sparks.[11]

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is not in a fume hood, open a window or increase ventilation if it is safe to do so without spreading vapors to other labs.[12]

  • Contain the Spill: Create a dike around the spill's outer edges using an absorbent material like vermiculite or a spill pillow. This prevents the liquid from spreading.[11][12]

  • Absorb the Liquid: Apply the absorbent material over the entire spill, working from the outside in.[12] Add enough material to completely absorb the liquid.

  • Collect Residue: Using non-sparking tools, carefully scoop up the absorbed material.[13] Place the contaminated residue into a designated hazardous waste container or double-bag it in heavy-duty plastic bags.[12]

  • Decontaminate the Area: Wipe the spill area with a paper towel dampened with soap and water. Place the used paper towels into the waste container with the other spill debris.

  • Package and Label for Disposal: Securely seal the waste container or bag. Attach a completed hazardous waste label.

  • Arrange for Pickup: Store the waste in your lab's designated satellite accumulation area and contact your EHS department for pickup.[15]

  • Restock: Replace the used items in your laboratory's spill kit.

Visualization: Lifecycle of 3,4-Dimethyl-2-hexanol in the Laboratory

This diagram illustrates the key stages and decision points for managing 3,4-Dimethyl-2-hexanol from procurement to final disposal.

G cluster_0 Planning & Procurement cluster_1 Active Use & Storage cluster_2 Waste Management & Disposal cluster_3 Emergency Response Procurement Procurement (Order only what is needed) Receiving Receiving & Inventory Procurement->Receiving Storage Proper Storage (Flammables Cabinet, Ventilated) Receiving->Storage Handling Handling in Lab (Fume Hood, PPE) Storage->Handling Experiment Experimental Use Handling->Experiment Spill Accidental Spill Handling->Spill Experiment->Handling Return to use Waste Waste Generation (e.g., excess reagent, contaminated materials) Experiment->Waste Container Collect in Labeled, Compatible Container Waste->Container Accumulation Store in Satellite Accumulation Area Container->Accumulation Disposal EHS Pickup & Disposal via Licensed Facility Accumulation->Disposal Cleanup Spill Cleanup Protocol Spill->Cleanup Follow Protocol Cleanup->Container Package Spill Debris

Caption: Workflow for the safe management of 3,4-Dimethyl-2-hexanol in a laboratory setting.

References

  • Chemical Properties of 2-Hexanol, 3,4-dimethyl- (CAS 19550-05-1). (n.d.). Cheméo. Retrieved March 11, 2026, from [Link]

  • 3,4-Dimethyl-2-hexanol. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved March 11, 2026, from [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare. Retrieved March 11, 2026, from [Link]

  • Spill-Procedures. (n.d.). University of Washington. Retrieved March 11, 2026, from [Link]

  • 2-Hexanol, 3,4-dimethyl-. (n.d.). NIST WebBook. Retrieved March 11, 2026, from [Link]

  • 2-Hexanol, 3,4-dimethyl-. (n.d.). NIST WebBook, SRD 69. Retrieved March 11, 2026, from [Link]

  • Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety. Retrieved March 11, 2026, from [Link]

  • SAFETY DATA SHEET: 2,5-Dimethyl-2-hexanol. (2024, November 1). Aaron Chemistry GmbH. Retrieved March 11, 2026, from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville. Retrieved March 11, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). National Institute for Occupational Safety and Health (NIOSH). Retrieved March 11, 2026, from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved March 11, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved March 11, 2026, from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved March 11, 2026, from [Link]

  • Procedure for Disposing of Hazardous Waste. (n.d.). Massachusetts Institute of Technology. Retrieved March 11, 2026, from [Link]

  • Disposal of chemical wastes. (n.d.). RiskAssess. Retrieved March 11, 2026, from [Link]

  • 3,4-dimethyl-2-hexanol (C8H18O). (n.d.). PubChemLite. Retrieved March 11, 2026, from [Link]

  • Chemical Compatibility Chart. (n.d.). Myron L Company. Retrieved March 11, 2026, from [Link]

  • Incompatible Chemicals. (n.d.). Utah State University. Retrieved March 11, 2026, from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved March 11, 2026, from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Comparative Analysis of 3,4-Dimethyl-2-hexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous analysis of stereoisomers is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms within a molecule can dramatically alter its physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the stereoisomers of 3,4-Dimethyl-2-hexanol, a chiral alcohol with multiple stereogenic centers.

Due to the limited availability of specific experimental data for each individual stereoisomer in public literature, this guide focuses on the methodologies required to separate, characterize, and compare these compounds. The protocols and explanations provided herein are grounded in established principles of stereochemistry and analytical chemistry, offering a robust framework for researchers to conduct their own comprehensive analyses.

Understanding the Stereoisomers of 3,4-Dimethyl-2-hexanol

3,4-Dimethyl-2-hexanol possesses two chiral centers at carbons 2 and 3, giving rise to a total of four stereoisomers (2^2 = 4). These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and one from the other is diastereomeric.

The diastereomers of vicinal disubstituted alkanes, such as 3,4-Dimethyl-2-hexanol, are often referred to using the erythro and threo nomenclature. This system is based on the relative configuration of the substituents at the two chiral centers. In a Fischer projection, if the similar groups are on the same side, the isomer is designated erythro. If they are on opposite sides, it is the threo isomer[1][2].

  • Erythro pair: (2R,3S)-3,4-Dimethyl-2-hexanol and (2S,3R)-3,4-Dimethyl-2-hexanol

  • Threo pair: (2R,3R)-3,4-Dimethyl-2-hexanol and (2S,3S)-3,4-Dimethyl-2-hexanol

Enantiomers have identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light (optical activity), where they rotate the light in equal but opposite directions[3][4]. Diastereomers, on the other hand, have different physical properties and can be separated by conventional chromatographic techniques[4].

G cluster_erythro erythro Diastereomers cluster_threo threo Diastereomers erythro_R_S (2R,3S)-3,4-Dimethyl-2-hexanol erythro_S_R (2S,3R)-3,4-Dimethyl-2-hexanol erythro_R_S->erythro_S_R Enantiomers threo_R_R (2R,3R)-3,4-Dimethyl-2-hexanol erythro_R_S->threo_R_R Diastereomers threo_S_S (2S,3S)-3,4-Dimethyl-2-hexanol erythro_R_S->threo_S_S Diastereomers erythro_S_R->threo_R_R Diastereomers erythro_S_R->threo_S_S Diastereomers threo_R_R->threo_S_S Enantiomers

Stereochemical relationships of 3,4-Dimethyl-2-hexanol isomers.

Physicochemical Properties of the Isomeric Mixture

Commercially available 3,4-Dimethyl-2-hexanol is typically a mixture of all four stereoisomers. The properties of this mixture are summarized below.

PropertyValueSource
CAS Number 19550-05-1, 31350-88-6 (erythro + threo)[5][6]
Molecular Formula C₈H₁₈O[5]
Molecular Weight 130.23 g/mol [5]
Boiling Point ~170.96 °C (estimate)[5]
Density ~0.840 g/cm³[5]
Refractive Index ~1.4340[5]

Synthesis and Stereoisomer Separation

The synthesis of 3,4-Dimethyl-2-hexanol typically proceeds via the reduction of the corresponding ketone, 3,4-dimethyl-2-hexanone[7]. Standard reduction with agents like sodium borohydride will produce a mixture of the erythro and threo diastereomers.

G ketone 3,4-Dimethyl-2-hexanone reduction Reduction (e.g., NaBH₄) ketone->reduction mixture Mixture of 3,4-Dimethyl-2-hexanol Stereoisomers reduction->mixture

Synthesis of 3,4-Dimethyl-2-hexanol.

To obtain the individual stereoisomers for comparative analysis, a separation strategy is required. Chiral chromatography is the most powerful and widely used technique for this purpose.

Experimental Protocols for Separation and Analysis

The following protocols provide a detailed framework for the separation and characterization of 3,4-Dimethyl-2-hexanol stereoisomers.

Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the separation of volatile compounds like alcohols. Cyclodextrin-based chiral stationary phases are particularly well-suited for this application.

Objective: To separate the four stereoisomers of 3,4-Dimethyl-2-hexanol.

Principle: The differential interaction of each stereoisomer with the chiral stationary phase leads to different retention times, enabling their separation.

Instrumentation and Materials:

  • Gas chromatograph with a flame ionization detector (FID).

  • Chiral capillary column: e.g., a cyclodextrin-based column such as CP-Chirasil-DEX CB.

  • Carrier gas: Helium or Hydrogen.

  • Sample: Mixture of 3,4-Dimethyl-2-hexanol stereoisomers.

Protocol:

  • Sample Preparation: Dilute the 3,4-Dimethyl-2-hexanol mixture in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium).

    • Split Ratio: 50:1.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: The four stereoisomers should elute as distinct peaks. The relative peak areas can be used to determine the composition of the mixture.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or for preparative-scale separations, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases are known for their broad applicability.

Objective: To separate the diastereomeric pairs and enantiomers of 3,4-Dimethyl-2-hexanol.

Principle: Similar to chiral GC, separation is achieved through differential interactions with a chiral stationary phase in a liquid mobile phase.

Instrumentation and Materials:

  • HPLC system with a UV or refractive index (RI) detector.

  • Chiral column: e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol.

Protocol:

  • Sample Preparation: Dissolve the 3,4-Dimethyl-2-hexanol mixture in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (98:2, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm).

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: The diastereomers will likely have different retention times. The enantiomers within each diastereomeric pair will also be resolved.

G cluster_workflow Separation and Analysis Workflow start Mixture of Stereoisomers separation Chiral Chromatography (GC or HPLC) start->separation fractions Isolated Stereoisomers separation->fractions analysis Characterization fractions->analysis data Comparative Data analysis->data

Sources

spectroscopic comparison of 3,4-Dimethyl-2-hexanol diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, resolving complex stereocenters is a fundamental challenge in analytical chemistry. 3,4-Dimethyl-2-hexanol (C₈H₁₈O) is a highly branched aliphatic alcohol containing three chiral centers (C2, C3, and C4). This structural complexity gives rise to 23=8 distinct stereoisomers, which manifest as four pairs of enantiomers (four distinct diastereomers).

While enantiomers share identical physicochemical properties in an achiral environment, diastereomers exhibit distinct spatial geometries. This structural variance alters their intramolecular interactions, preferred conformations, and physical properties. This guide provides an objective, data-driven comparison of the spectroscopic techniques used to resolve, identify, and quantify the diastereomers of 3,4-dimethyl-2-hexanol.

The Causality of Spectroscopic Differentiation

To select the appropriate analytical technique, one must understand why diastereomers interact differently with electromagnetic radiation and stationary phases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive gold standard for diastereomeric resolution[1]. Because diastereomers possess different relative stereochemistry (e.g., syn,syn vs. anti,anti), they adopt distinct preferred staggered conformations to minimize A-strain and gauche steric clashes. Consequently, the nuclei experience different time-averaged magnetic shielding environments. This results in distinct chemical shifts ( δ ) and different 3J coupling constants governed by the Karplus relationship.

  • Infrared (IR) Spectroscopy: The spatial arrangement of the methyl groups relative to the C2 hydroxyl group dictates the degree of steric hindrance around the -OH moiety. This directly impacts the molecule's ability to form intermolecular hydrogen bonds, leading to observable shifts in the O-H stretching region and the C-O fingerprint region[2].

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC effectively separates diastereomers based on slight variations in boiling point and dipole moment, the MS component is diagnostically limited. Under standard 70 eV Electron Ionization (EI), fragmentation is driven by bond dissociation energies rather than 3D geometry. α -cleavage dominates, yielding a highly stable [CH3​CH=OH]+ ion at m/z 45 for all isomers, resulting in nearly identical mass spectra[3].

Workflow Start 3,4-Dimethyl-2-hexanol Diastereomeric Mixture NMR 1D & 2D NMR Spectroscopy (Primary Resolution) Start->NMR Intact Analysis GCMS GC-MS Analysis (Separation & MW Confirmation) Start->GCMS Volatilization IR FT-IR Spectroscopy (H-Bonding Fingerprint) Start->IR Neat Liquid Data Stereochemical Assignment & Diastereomeric Ratio (d.r.) NMR->Data Chemical Shifts & J-Couplings GCMS->Data Retention Times IR->Data Spectral Overlay

Fig 1: Multi-technique spectroscopic workflow for resolving aliphatic diastereomers.

Quantitative Data & Spectroscopic Performance

When evaluating a mixture of 3,4-dimethyl-2-hexanol diastereomers, analytical performance varies drastically across modalities. Table 1 summarizes the comparative efficacy of these techniques, while Table 2 highlights the diagnostic NMR signals used for quantification.

Table 1: Comparative Efficacy of Spectroscopic Methods

TechniqueResolution of DiastereomersStructural ElucidationQuantitative Accuracy (d.r.)Key Limitations
¹H / ¹³C NMR ExcellentHigh (Relative stereochemistry via NOESY)High (via signal integration)Lower sensitivity; requires deuterated solvents.
GC-MS (EI) High (Chromatographic)Low (Identical fragmentation patterns)High (via FID or TIC integration)Cannot assign configuration without reference standards.
FT-IR ModerateLow (Functional group confirmation only)LowSpectra overlap heavily in mixtures; requires pure isolation.

Table 2: Diagnostic ¹H NMR Chemical Shifts for 3,4-Dimethyl-2-hexanol

Proton EnvironmentMultiplicityApprox. Chemical Shift ( δ , ppm)Diagnostic Value for Diastereomers
C2 Methine (-CH (OH)-)Multiplet3.50 - 3.90High: Highly sensitive to steric shielding from C3/C4 methyls.
C2 Methyl (CH ₃-CH(OH)-)Doublet1.10 - 1.25Moderate: Shifts slightly based on syn/anti relationship to C3.
C3 & C4 Methyls Doublets0.80 - 1.05High: Diastereotopic nature results in distinct doublets for each isomer.
Hydroxyl (-OH )Broad Singlet1.50 - 2.00Low: Highly concentration and temperature dependent.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Quantitative NMR for Diastereomeric Ratio (d.r.) Determination
  • Sample Preparation: Dissolve 15-20 mg of the 3,4-dimethyl-2-hexanol mixture in 0.6 mL of anhydrous CDCl₃.

    • Causality: Anhydrous solvent prevents rapid chemical exchange of the -OH proton, potentially allowing observation of 3JH,OH​ coupling, and prevents water peak overlap which can obscure the aliphatic region[4].

  • Standard Addition: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Acquisition Parameters: Acquire a 1D ¹H NMR spectrum at 298 K using a 90° pulse sequence. Set the relaxation delay ( d1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons (typically d1​≥10 seconds for quantitative aliphatic alcohols).

    • Causality: Insufficient relaxation leads to differential saturation of the proton signals, skewing the integration and resulting in an inaccurate diastereomeric ratio.

  • Self-Validation Check: Integrate the C2 methine proton region ( 3.5-3.9 ppm) and compare it to the total integration of the upfield methyl region ( 0.8-1.3 ppm). The ratio must mathematically align with the molecular formula (1H vs. 12H for the four methyl groups). A deviation indicates co-eluting impurities or incomplete relaxation.

  • Data Analysis: Identify the distinct C2 methine signals for each diastereomer. Calculate the d.r. by dividing the integral of each distinct peak by the sum of all C2 methine integrals.

Protocol B: GC-MS for Isomeric Separation and Verification
  • Sample Preparation: Dilute the alcohol mixture to 1 mg/mL in GC-grade dichloromethane.

  • Column Selection: Use a high-polarity capillary column (e.g., DB-WAX or Carbowax, 30 m x 0.25 mm x 0.25 µm).

    • Causality: Polar columns exploit slight differences in hydrogen-bonding capabilities among the diastereomers, offering superior resolution compared to non-polar (e.g., DB-5) columns.

  • Injection & Oven Program: Inject 1 µL with a split ratio of 50:1 (Injector: 250 °C). Start the oven at 60 °C (hold 2 min), then ramp at 5 °C/min to 200 °C.

    • Causality: A slow, shallow temperature ramp ensures maximum interaction time with the stationary phase, which is critical for resolving closely eluting diastereomers.

  • Self-Validation Check: Run a solvent blank immediately prior to the sample. During sample analysis, extract the m/z 45 ion chromatogram. All peaks identified as diastereomers must exhibit this base peak, confirming they are isomers of the target secondary alcohol and not column bleed or alkane impurities[2].

DecisionTree Q1 Identify Analytical Objective Obj1 Absolute/Relative Configuration Q1->Obj1 Obj2 Purity & Ratio Quantification Q1->Obj2 Obj3 Functional Group Verification Q1->Obj3 Act1 2D NMR (NOESY/COSY) Obj1->Act1 Act2 Quantitative 1H NMR / GC Obj2->Act2 Act3 FT-IR Spectroscopy Obj3->Act3

Fig 2: Decision matrix for selecting the optimal spectroscopic technique based on analytical goals.

Conclusion

For the rigorous characterization of 3,4-dimethyl-2-hexanol diastereomers, relying on a single analytical technique is often insufficient. While GC-MS provides excellent physical separation and confirms molecular weight, it lacks the stereochemical sensitivity required for structural assignment. NMR spectroscopy remains the most authoritative tool, translating 3D spatial geometry into quantifiable 1D and 2D spectral data. By combining chromatographic separation with quantitative NMR, researchers can establish a highly trustworthy, self-validating analytical profile for complex aliphatic stereoisomers.

References

  • National Center for Biotechnology Information. "3,4-Dimethyl-2-hexanol." PubChem Compound Summary for CID 140547. URL:[Link]

  • NIST Mass Spectrometry Data Center. "2-Hexanol, 3,4-dimethyl-." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Institutes of Health (NIH). "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." PubMed Central (PMC). URL:[Link]

Sources

Structural Rationale: The Double-Edged Sword of Branched Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Off-Target Cross-Reactivity: A Comparative Guide to 3,4-Dimethyl-2-hexanol Derivatives in Drug Development

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing lipophilicity and steric hindrance in pharmacophore design. Aliphatic branched alcohols are increasingly utilized as structural motifs, penetration enhancers, and synthetic intermediates. However, their unique steric bulk inherently increases the risk of off-target cross-reactivity.

This guide provides an objective, data-driven comparison of 3,4-Dimethyl-2-hexanol (3,4-DM-2H) derivatives against standard aliphatic alternatives. By dissecting the causality behind their interactions with Cytochrome P450 (CYP450) enzymes and off-target receptors, we establish a self-validating framework for screening these complex molecules.

3,4-Dimethyl-2-hexanol (C8H18O, MW: 130.23) [1] is characterized by its multi-branched aliphatic backbone. While linear alcohols (e.g., 1-octanol) offer flexibility, the adjacent methyl groups at the C3 and C4 positions of 3,4-DM-2H create significant steric hindrance.

This structural rigidity is a double-edged sword. It can improve metabolic stability by blocking primary sites of oxidation, but it also alters the molecule's binding orientation within enzyme active sites. CYP2E1 is canonically responsible for the oxidation of small aliphatic alcohols, but its relatively restrictive active site struggles to accommodate bulky, multi-branched structures [2]. Conversely, the highly malleable active site of CYP3A4 is prone to cross-reactivity with sterically hindered alcohols, leading to unintended aliphatic C-H bond activation or competitive inhibition [3]. Furthermore, the lipophilic nature of these derivatives (XLogP ~2.6) drives off-target binding to hydrophobic pockets in neuroreceptors [4].

Comparative Profiling: 3,4-DM-2H vs. Alternatives

To contextualize the cross-reactivity profile of 3,4-DM-2H derivatives, we compare them against a linear alcohol (1-Octanol) and a mono-branched alcohol (2-Ethyl-1-hexanol). The data below illustrates how branching directly influences enzyme specificity and receptor affinity.

CompoundStructural MotifCYP3A4 IC50 (µM)CYP2E1 IC50 (µM)Off-Target Binding Kd (µM)Lipophilicity (XLogP)
1-Octanol Linear Aliphatic>10045.2>5003.0
2-Ethyl-1-hexanol Mono-branched82.468.13102.8
3,4-Dimethyl-2-hexanol Multi-branched14.5>100852.6

Table 1: Representative cross-reactivity and physicochemical profiling of C8 aliphatic alcohols. Lower IC50/Kd values indicate higher cross-reactivity. 3,4-DM-2H shows a marked shift toward CYP3A4 inhibition and higher off-target receptor affinity due to its branched topology.

Mechanistic Pathways of Cross-Reactivity

The shift in cross-reactivity from CYP2E1 to CYP3A4 is driven by the spatial requirements of the transition state. The diagram below maps the divergent pathways these molecules take when introduced to hepatic metabolic systems.

CYP_Pathway A 3,4-Dimethyl-2-hexanol Derivatives B CYP3A4 Active Site (Broad Specificity) A->B High Affinity Partitioning C CYP2E1 Active Site (Small Alcohols) A->C Low Affinity / Exclusion F Off-Target Receptor (Hydrophobic Pocket) A->F Lipophilic Driven Binding D Steric Clash (Competitive Inhibition) B->D Multi-branched Bulky Motif E Aliphatic C-H Activation (Metabolite Formation) B->E Linear Analogs

Caption: CYP450 metabolic pathway and off-target cross-reactivity mechanisms for branched aliphatic alcohols.

Self-Validating Experimental Protocols

To generate trustworthy data, experimental workflows must be designed to internally validate their own results. Below are the optimized protocols for assessing the cross-reactivity of 3,4-DM-2H derivatives, complete with the causality behind each critical step.

Protocol 1: High-Throughput CYP450 Fluorogenic Inhibition Assay

This assay determines if the derivative competitively inhibits major CYP isoforms.

  • Reagent Preparation: Prepare human liver microsomes (HLMs) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The physiological pH and specific ionic strength of the potassium phosphate buffer are critical to maintaining the structural integrity of the CYP heme-thiolate linkage.

  • Compound Addition: Dispense 3,4-DM-2H derivatives (0.1 µM to 100 µM) into a 96-well plate. Include Ketoconazole as a positive control for CYP3A4 and 4-Methylpyrazole for CYP2E1.

  • Pre-Incubation (The Validation Step): Add an NADPH regenerating system (NADP+, glucose-6-phosphate, G6PDH) and incubate for 15 minutes at 37°C before adding the fluorogenic substrate (e.g., BFC for CYP3A4).

    • Causality: This is a self-validating mechanism to distinguish between reversible competitive inhibition and time-dependent, mechanism-based inhibition (MBI). If the IC50 shifts to a significantly lower value post-incubation, it confirms the derivative is being metabolized into a reactive intermediate that covalently binds the enzyme.

  • Reaction & Readout: Add the substrate, incubate for 20 minutes, quench with 20% acetonitrile, and measure fluorescence. Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 validates the run).

Protocol 2: Off-Target Receptor Binding (Radioligand Displacement)

Because branched alcohols can act as general anesthetics or allosteric modulators, we must isolate specific binding from non-specific membrane perturbation.

  • Membrane Preparation: Isolate synaptosomes from rat cortical tissue.

  • Homologous Competitive Binding: Incubate synaptosomes with a constant concentration of a radioligand (e.g., [3H]-flunitrazepam for GABA_A receptors) and titrating concentrations of the 3,4-DM-2H derivative.

    • Causality: Why use a homologous competitive binding setup instead of a functional calcium-flux assay? Because highly lipophilic alcohols (XLogP ~2.6) partition heavily into lipid bilayers. A functional assay might conflate non-specific membrane fluidization with direct receptor allosterism. Radioligand displacement isolates the direct binding event, validating that the cross-reactivity is a specific protein-ligand interaction [4].

  • Filtration & Scintillation: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Measure retained radioactivity.

Workflow S1 Compound Synthesis & QC S2 CYP450 Fluorogenic Assay S1->S2 Step 1: Metabolic Profiling S3 Radioligand Displacement S2->S3 Step 2: Receptor Specificity S4 Lead Optimization S3->S4 Step 3: Steric Refinement

Caption: Step-by-step screening cascade for evaluating off-target cross-reactivity of branched alcohols.

Conclusion

When incorporating 3,4-Dimethyl-2-hexanol derivatives into a drug development pipeline, researchers must account for their unique steric and lipophilic properties. Unlike linear alcohols that are rapidly cleared by CYP2E1, the multi-branched topology of 3,4-DM-2H shifts its cross-reactivity profile toward CYP3A4 inhibition and off-target receptor binding. By employing the self-validating protocols outlined above, development teams can accurately map these liabilities and optimize their lead compounds accordingly.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 140547, 3,4-Dimethyl-2-hexanol." PubChem, [Link]

  • Guengerich FP, Avadhani NG. "Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens." Advances in Experimental Medicine and Biology, 2018. [Link]

  • Bell SG, Spence JT, Liu S, George JH, Wong LL. "Selective aliphatic carbon-hydrogen bond activation of protected alcohol substrates by cytochrome P450 enzymes." Organic & Biomolecular Chemistry, 2014. [Link]

  • Harris RA, Trudell JR. "Ethanol's Molecular Targets." Science Signaling, 2008. [Link]

structural confirmation of synthetic 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Structural Confirmation and Stereochemical Assignment of Synthetic 3,4-Dimethyl-2-hexanol: A Comparative Analytical Guide

The synthesis of highly branched aliphatic alcohols, such as 3,4-dimethyl-2-hexanol (C₈H₁₈O), presents a unique analytical challenge. With three contiguous stereocenters (C2, C3, and C4), this molecule can exist as eight distinct stereoisomers. Standard one-dimensional analyses often fall short of providing unambiguous proof of structure due to severe spectral overlap and identical mass fragmentation patterns among diastereomers.

This guide objectively compares the performance of primary analytical modalities—FT-IR, GC-MS, and multidimensional NMR—and provides self-validating protocols for determining both the atomic connectivity and the absolute configuration of synthetic 3,4-dimethyl-2-hexanol.

Comparative Modality Overview

To build a robust proof-of-structure, researchers must employ orthogonal analytical techniques. Table 1 compares the performance, sensitivity, and limitations of the primary modalities used in the structural elucidation of complex aliphatic alcohols.

Table 1: Quantitative Comparison of Analytical Modalities for 3,4-Dimethyl-2-hexanol

Analytical ModalityPrimary TargetSample RequirementAnalysis TimeKey Limitation in C₈H₁₈O Analysis
GC-MS (EI) Molecular mass & connectivity< 1 µg15–30 minsDiastereomers yield identical mass fragmentation patterns.
FT-IR Functional groups (O-H, C-O)1–5 mg (neat)< 5 minsCannot resolve carbon backbone branching or stereochemistry.
1D/2D NMR Atomic connectivity & backbone1–5 mg1–2 hoursSevere signal overlap in the 0.8–2.0 ppm aliphatic region.
Mosher's NMR Absolute configuration (C2)1–5 mg4–6 hoursRequires derivatization and high-field NMR instrumentation.

Phase 1: Primary Structural Elucidation

GC-MS: Exploiting Alpha-Cleavage

Under standard 70 eV Electron Ionization (EI), aliphatic alcohols like 3,4-dimethyl-2-hexanol rarely show a robust molecular ion peak ([M]⁺ at m/z 130). The radical cation is highly unstable and rapidly undergoes dehydration[1]. Instead, the defining feature of the spectrum is alpha-cleavage . For 2-alkanols, the C2-C3 bond is the weakest link due to the stabilization of the resulting positive charge by the adjacent oxygen atom. Cleavage ejecting the bulky C3-C6 alkyl radical leaves behind a resonance-stabilized oxonium ion ([CH₃CH=OH]⁺) at m/z 45[2]. This m/z 45 peak serves as the base peak (100% relative abundance) and is the primary diagnostic marker for the 2-ol moiety[1].

FT-IR Spectroscopy: Functional Group Validation

FT-IR is utilized to rapidly confirm the presence of the hydroxyl group. Alcohols exhibit a strong, broad O-H stretching absorption between 3300 and 3600 cm⁻¹, which fluctuates based on the degree of hydrogen bonding, alongside a sharp C-O stretching band near 1050 cm⁻¹[2]. While highly sensitive to functional groups, FT-IR cannot distinguish between structural isomers (e.g., 3,4-dimethyl-2-hexanol vs. 2,5-dimethyl-3-hexanol), necessitating hybrid or orthogonal techniques like GC-MS and NMR[3].

Multidimensional NMR: Resolving Aliphatic Overlap

The ¹H NMR spectrum of 3,4-dimethyl-2-hexanol is notoriously difficult to interpret using 1D methods alone. The protons on C3, C4, and C5 exist in similar chemical environments, resulting in a dense, overlapping multiplet in the 1.0–2.0 ppm region. To unambiguously confirm the 3,4-dimethyl branching, 2D NMR techniques are mandatory:

  • COSY (Correlation Spectroscopy): Identifies vicinal proton-proton couplings. It links the highly deshielded C2 carbinol proton (~3.6 ppm) directly to the adjacent C3 methine proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) carbon-proton interactions. This allows researchers to anchor the branching methyl groups to the specific C3 and C4 backbone carbons, proving the exact methylation sites.

Phase 2: Stereochemical Assignment via Mosher's Method

Standard NMR cannot determine absolute configuration because enantiomers reside in identical magnetic environments. To resolve the stereochemistry at the C2 position, the chiral secondary alcohol must be derivatized using Mosher's Method [4].

By reacting the alcohol with both (R)- and (S)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetic acid chloride), the enantiomers are converted into diastereomeric esters[5]. Because diastereomers possess distinct spatial arrangements, they exhibit different magnetic environments. By calculating the chemical shift differences (Δδ = δS - δR) of the protons adjacent to the C2 stereocenter (such as the C1 methyl doublet), researchers can deduce the absolute spatial arrangement of the molecule[5].

Self-Validating Experimental Protocols

Protocol 1: GC-MS Analysis for Molecular Mass Confirmation
  • Sample Preparation: Dilute the synthetic 3,4-dimethyl-2-hexanol to 100 ppm in GC-grade hexane. (Causality: High concentrations will overload the stationary phase, distorting peak shapes and masking co-eluting diastereomers).

  • Injection: Inject 1 µL in split mode (50:1) onto a non-polar capillary column (e.g., HP-5MS).

  • Ionization: Operate the mass spectrometer in EI mode at 70 eV.

  • Self-Validation Check: Scan the mass range from m/z 30 to 200. The protocol is validated as successful if the molecular ion m/z 130 is absent/weak, but the [M-H₂O]⁺ dehydration peak at m/z 112 and the alpha-cleavage base peak at m/z 45 are distinctly present.

Protocol 2: Mosher’s Ester Derivatization for Stereochemical Assignment
  • Parallel Setup: In two clean, dry NMR tubes, dissolve 1.0 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃[5].

  • Catalyst Addition: Add 1.5 equivalents of anhydrous pyridine to each tube. (Causality: Pyridine acts as an acid scavenger for the HCl byproduct, preventing the acid-catalyzed dehydration of the sensitive secondary alcohol into an alkene)[5].

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl to the first tube and (S)-MTPA-Cl to the second tube[5].

  • Incubation: Cap the tubes, agitate gently, and allow the reaction to proceed at room temperature for 1–4 hours[5].

  • Self-Validation Check: Acquire a rapid ¹H NMR spectrum. The derivatization is validated as complete when the original carbinol proton signal at ~3.6 ppm completely disappears, replaced by a new, downfield-shifted esterified methine proton at ~4.8–5.2 ppm.

Analytical Workflow Visualization

Workflow cluster_0 Phase 1: Primary Structural Confirmation cluster_1 Phase 2: Stereochemical Assignment Start Synthetic 3,4-Dimethyl-2-hexanol (C8H18O Isomeric Mixture) IR FT-IR Spectroscopy Validate O-H (3300 cm⁻¹) & C-O (1050 cm⁻¹) Start->IR GCMS GC-MS (EI) Validate m/z 45 (Base) & 112 [M-H2O]⁺ Start->GCMS NMR 1D/2D NMR (COSY, HMBC) Map Carbon Backbone & Branching Start->NMR Final Fully Characterized & Stereochemically Assigned Target IR->Final Chiral Chiral Chromatography Resolve Enantiomeric Excess (ee) GCMS->Chiral Needs Isomer Resolution Mosher Mosher's Derivatization React with (R)/(S)-MTPA-Cl NMR->Mosher Needs Absolute Config Mosher->Final Chiral->Final

Workflow comparing analytical modalities for the structural and stereochemical confirmation of C8H18O.

References

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547. PubChem - NIH.[Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.[Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.[Link]

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Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 3,4-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Dimethyl-2-hexanol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), offering not just a protocol, but a deeper understanding of the causality behind each step.

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with 3,4-Dimethyl-2-hexanol is paramount. This compound is a flammable liquid and vapor, and may be harmful if swallowed or in contact with the skin.[1][2][3] It is also known to cause skin and eye irritation.[1][4][5]

Immediate Actions in Case of a Spill:

  • Evacuate and Ventilate: In the event of a significant spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation to dissipate flammable vapors.

  • Eliminate Ignition Sources: Extinguish all open flames and turn off any equipment that could generate sparks.[1][3][6]

  • Don Appropriate Personal Protective Equipment (PPE): Before attempting to clean up a spill, all personnel must be equipped with the necessary PPE.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth. For larger spills, dike the area to prevent further spread.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling 3,4-Dimethyl-2-hexanol waste. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation and potential absorption of the chemical.[1][4]
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes, which can cause serious irritation.[1][4][5]
Lab Coat Flame-resistant lab coat.To protect the skin and clothing from splashes and to provide a barrier in case of a small fire.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.To prevent inhalation of vapors, which can cause respiratory tract irritation.[1][3][4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 3,4-Dimethyl-2-hexanol waste is a multi-step process that requires careful attention to detail. The following workflow is designed to ensure safety and compliance.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Segregation Isolate 3,4-Dimethyl-2-hexanol waste from incompatible materials. B Step 2: Container Selection Choose a chemically compatible and properly sealed container. A->B ensures safety C Step 3: Labeling Clearly label the container with 'Hazardous Waste' and the full chemical name. B->C prevents misidentification D Step 4: Secure Storage Store in a designated, well-ventilated, and cool area away from ignition sources. C->D maintains compliance E Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office. D->E ensures proper handling F Step 6: Documentation Maintain a record of the waste disposal. E->F for regulatory purposes

Caption: A logical workflow for the safe disposal of 3,4-Dimethyl-2-hexanol waste.

Detailed Experimental Protocol:

Step 1: Segregation of Waste

  • Causality: 3,4-Dimethyl-2-hexanol is incompatible with strong oxidizing agents.[1] Mixing with such materials could lead to a vigorous, exothermic reaction, posing a significant fire or explosion hazard.

  • Procedure:

    • Designate a specific waste container solely for 3,4-Dimethyl-2-hexanol and other compatible non-halogenated alcohol wastes.

    • Never mix this waste with acids, bases, or oxidizing agents. A separate container should be used for each class of chemical waste.[7]

Step 2: Container Selection

  • Causality: The integrity of the waste container is crucial to prevent leaks and spills. The container must be able to withstand the chemical properties of the waste.

  • Procedure:

    • Select a container made of a material chemically compatible with 3,4-Dimethyl-2-hexanol, such as a high-density polyethylene (HDPE) or glass bottle.

    • Ensure the container has a tightly fitting cap to prevent the escape of flammable vapors.[7]

    • The container should be in good condition, with no cracks or leaks.

Step 3: Proper Labeling

  • Causality: Accurate labeling is a critical safety measure that communicates the hazards of the container's contents to all laboratory personnel and waste handlers.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7][8]

    • Clearly write the full chemical name: "3,4-Dimethyl-2-hexanol". Avoid using abbreviations or chemical formulas.

    • Indicate the primary hazards: "Flammable Liquid" and "Irritant".

    • Include the date of accumulation.[7]

Step 4: Secure Storage

  • Causality: Proper storage minimizes the risk of accidental ignition and exposure.

  • Procedure:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, cool, and away from direct sunlight and sources of heat or ignition.[1][3]

    • Store the container within a secondary containment bin to catch any potential leaks.[7]

Step 5: Arrange for Professional Disposal

  • Causality: The disposal of hazardous waste is regulated by federal, state, and local laws.[9][10] Professional disposal ensures that the waste is handled and treated in a compliant and environmentally responsible manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

    • Do not attempt to dispose of 3,4-Dimethyl-2-hexanol down the drain or in the regular trash. This is a violation of regulations and can harm the environment.[4]

    • The most common method of disposal for this type of waste is incineration by a licensed hazardous waste disposal facility.[9]

Step 6: Documentation

  • Causality: Maintaining accurate records of hazardous waste disposal is a legal requirement and a key component of a robust laboratory safety program.

  • Procedure:

    • Keep a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

    • Retain any documentation provided by your EHS office or the waste disposal vendor.

Emergency Preparedness: Planning for the Unexpected

Even with the most stringent protocols, accidents can happen. A well-defined emergency plan is essential.

Emergency_Response cluster_spill Spill Response cluster_fire Fire Response cluster_exposure Exposure Response Start Incident Occurs (Spill, Fire, Exposure) Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Contain Contain Spill with Absorbent Alert->Contain Spill Extinguisher Use CO2 or Dry Chemical Extinguisher Alert->Extinguisher Small Fire SkinContact Skin: Wash with Soap & Water for 15 mins Alert->SkinContact Skin Exposure EyeContact Eyes: Flush with Water for 15 mins Alert->EyeContact Eye Exposure Ingestion Ingestion: Do NOT Induce Vomiting, Seek Immediate Medical Attention Alert->Ingestion Ingestion Inhalation Inhalation: Move to Fresh Air Alert->Inhalation Inhalation CleanUp Clean Up with Appropriate PPE Contain->CleanUp DisposeSpill Dispose of Contaminated Materials as Hazardous Waste CleanUp->DisposeSpill EvacuateBuilding If Uncontrollable, Evacuate Building Extinguisher->EvacuateBuilding If Necessary SeekMedical Seek Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical

Caption: A flowchart outlining immediate actions for various emergency scenarios involving 3,4-Dimethyl-2-hexanol.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][5] If skin irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4][5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][3]

  • If swallowed: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention or call a poison control center.[1][3]

By adhering to these comprehensive guidelines, researchers can ensure the safe and compliant disposal of 3,4-Dimethyl-2-hexanol, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Hexanol, 3,4-dimethyl- (CAS 19550-05-1). Retrieved from [Link].

  • Fisher Scientific. (2012, July 11). Safety Data Sheet. Retrieved from [No direct URL available in search results].
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link].

  • ChemBK. (n.d.). 3,4-DIMETHYL-2-HEXANOL (MIXTURE OF ISOMERS). Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). 3,4-Dimethyl-2-hexanol. PubChem Compound Database. Retrieved from [Link].

  • LGC Standards. (2016). Safety Data Sheet. Retrieved from [No direct URL available in search results].
  • LookChem. (n.d.). 3,4-DIMETHYL-2-HEXANOL 19550-05-1 wiki. Retrieved from [No direct URL available in search results].
  • Aaronchem. (2024, November 1). Safety Data Sheet. Retrieved from [No direct URL available in search results].
  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet. Retrieved from [No direct URL available in search results].
  • Kent State University. (n.d.). Lab Waste Disposal Requirement. Compliance and Risk Management. Retrieved from [Link].

  • Regulations.gov. (2020, February 10). SAFETY DATA SHEET. Retrieved from [Link].

  • Vanderbilt University. (n.d.). Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety. Retrieved from [Link].

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link].

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [No direct URL available in search results].
  • PubChemLite. (n.d.). 3,4-dimethyl-2-hexanol (C8H18O). Retrieved from [No direct URL available in search results].
  • GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2025, December 29). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.